molecular formula C7H5ClN2 B046695 2-Chloro-6-methylnicotinonitrile CAS No. 28900-10-9

2-Chloro-6-methylnicotinonitrile

Cat. No.: B046695
CAS No.: 28900-10-9
M. Wt: 152.58 g/mol
InChI Key: YSBNBAYNISAUIT-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinonitrile is a versatile and high-value nicotinonitrile derivative designed for advanced chemical synthesis and drug discovery research. This compound serves as a critical synthetic intermediate, with its reactive chloro and cyano groups enabling diverse functionalization, particularly in heterocyclic chemistry. Its primary research applications include serving as a key building block for the development of novel pharmaceutical candidates, such as kinase inhibitors, and in the synthesis of complex molecules for agrochemical research. The molecular scaffold is of significant interest in medicinal chemistry for constructing libraries of compounds targeting various enzymatic pathways. The chloro substituent at the 2-position facilitates nucleophilic aromatic substitution, while the electron-withdrawing nitrile group at the 3-position enhances reactivity and influences the electronic properties of the pyridine ring, making it a privileged structure for structure-activity relationship (SAR) studies. This compound is provided with high purity to ensure consistent and reliable results in your research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
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InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBNBAYNISAUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334338
Record name 2-Chloro-6-methylnicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28900-10-9
Record name 2-Chloro-6-methylnicotinonitrile
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Record name 2-chloro-6-methylpyridine-3-carbonitrile
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Foundational & Exploratory

2-Chloro-6-methylnicotinonitrile physical and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of 2-Chloro-6-methylnicotinonitrile, a key heterocyclic intermediate in organic synthesis. This document consolidates available data on its properties, provides a detailed experimental protocol for its preparation, and includes predicted spectroscopic information to support researchers in its application.

Core Physical and Chemical Properties

This compound, also known as 2-Chloro-6-methyl-3-pyridinecarbonitrile, is a solid, substituted pyridine derivative. Its core characteristics are summarized in the table below. While some physical properties are predicted based on its structure, experimentally determined values are included where available.

PropertyValueSource
CAS Number 28900-10-9
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol [1]
Appearance Solid (predicted)[1]
Melting Point 114-116 °C
Boiling Point 140-145 °C
Solubility Limited solubility in water, soluble in some organic solvents.[1]
Predicted Boiling Point 270 - 280 °C[1]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using phosphorus oxychloride. This procedure offers a high yield of the desired product.

Experimental Protocol

Materials:

  • 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 4M Sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0g, 335mmol).

  • Add phosphorus oxychloride (652g, 4250mmol) to the vessel.

  • Heat the mixture to 130°C and stir for 2 hours.

  • After the reaction is complete, concentrate the reaction solution to obtain a residue.

  • Dissolve the residue in dichloromethane.

  • Adjust the pH of the solution to 8 by adding 4M sodium hydroxide solution.

  • Separate the organic layer.

  • Wash the organic layer with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill the solvent under reduced pressure to obtain this compound (51.0g, 99% yield).

Diagram of the Synthetic Workflow:

G Synthesis of this compound start Start Materials: 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Phosphorus oxychloride reaction Reaction: Stir at 130°C for 2 hours start->reaction workup Workup: Concentration Dissolution in DCM pH adjustment to 8 with NaOH reaction->workup extraction Extraction & Drying: Separation of organic layer Washing with brine Drying with Na2SO4 workup->extraction product Final Product: This compound (99% Yield) extraction->product

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ has been reported with the following chemical shifts (δ) and coupling constants (J):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.65singlet (s)3H-CH₃
7.24doublet (d)1HPyridine-H (J=8.0Hz)
7.89doublet (d)1HPyridine-H (J=8.0Hz)
Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show signals for the seven distinct carbon atoms in the molecule. The approximate chemical shift ranges for these carbons are provided below.

Carbon TypePredicted Chemical Shift (ppm)
Methyl Carbon (-CH₃)20 - 30
Nitrile Carbon (-C≡N)115 - 125
Aromatic Carbons (C-H)120 - 140
Aromatic Carbons (C-Cl, C-C)140 - 160
Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Vibration
~2220 - 2230C≡N (nitrile) stretch
~1600 - 1450C=C and C=N (aromatic ring) stretches
~1400 - 1350C-H (methyl) bend
~800 - 700C-Cl stretch
Predicted Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Diagram of Predicted Fragmentation Pathway:

G Predicted MS Fragmentation of this compound M [C₇H₅ClN₂]⁺˙ m/z = 152/154 M_minus_Cl [C₇H₅N₂]⁺ m/z = 117 M->M_minus_Cl - Cl M_minus_HCN [C₆H₄Cl]⁺˙ m/z = 111/113 M->M_minus_HCN - HCN M_minus_CH3 [C₆H₂ClN₂]⁺˙ m/z = 137/139 M->M_minus_CH3 - CH₃

A diagram showing the predicted major fragmentation pathways.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis. The chloro and nitrile functionalities provide reactive sites for a variety of chemical transformations. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

While specific biological activities or signaling pathway involvements for this compound are not extensively documented, the nicotinonitrile scaffold is present in a number of biologically active compounds with applications as anticancer, antimicrobial, and antiviral agents. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

References

An In-depth Technical Guide to 2-Chloro-6-methylnicotinonitrile (CAS: 28900-10-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylnicotinonitrile, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, spectroscopic information, detailed experimental protocols for its synthesis, and discusses its potential applications based on the known biological activities of the broader nicotinonitrile class. A critical clarification regarding its Chemical Abstracts Service (CAS) number is addressed, establishing 28900-10-9 as the correct identifier for this compound, distinct from the frequently mis-cited CAS number 18368-63-3, which corresponds to 2-Chloro-6-methylpyridine.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-chloro-6-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. The presence of a chloro group, a methyl group, and a nitrile function on the pyridine ring makes it a versatile intermediate for further chemical modification.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-chloro-6-methylpyridine-3-carbonitrile-
Synonyms 2-Chloro-6-methyl-3-pyridinecarbonitrile[1]
CAS Number 28900-10-9 [1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Solid[2]
Melting Point 114-116 °C[1]
Boiling Point 140-145 °C[1]
Solubility Limited solubility in water, soluble in some organic solvents.[2]
InChI Key YSBNBAYNISAUIT-UHFFFAOYSA-N
SMILES Cc1ccc(C#N)c(Cl)n1

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While a complete set of publicly available spectra is limited, key experimental data for ¹H NMR has been reported.

Table 2: Spectroscopic Data

TechniqueDataSource
¹H NMR (400MHz, CDCl₃) δ 7.89 (d, J=8.0Hz, 1H), 7.24 (d, J=8.0Hz, 1H), 2.65 (s, 3H)[3]
Infrared (IR) Data not explicitly available. Expected characteristic peaks: ~2220-2230 cm⁻¹ (C≡N stretch).[4]
Mass Spectrometry (MS) Data not explicitly available. Expected molecular ion peak [M]⁺ corresponding to the molecular weight.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the chlorination of a corresponding pyridinone precursor. The following protocol is based on established literature procedures.[3]

Synthesis of this compound from 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This procedure details the conversion of the pyridinone starting material to the target compound using phosphorus oxychloride (POCl₃) as both a reagent and solvent.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped for heating and stirring, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0 g, 335 mmol) to phosphorus oxychloride (652 g, 4.25 mol).

  • Heating: Stir the resulting mixture at 130 °C for 2 hours.

  • Work-up (Quenching and Extraction):

    • After cooling, concentrate the reaction solution under reduced pressure to remove excess POCl₃.

    • Dissolve the obtained residue in dichloromethane.

    • Carefully add 4M sodium hydroxide solution to the dichloromethane solution until the pH of the aqueous phase reaches 8.

    • Separate the organic layer.

  • Purification:

    • Wash the organic layer with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Distill the solvent under reduced pressure to yield this compound.

    • Reported Yield: 99% (51.0 g).[3]

G cluster_synthesis Synthesis Workflow SM 6-methyl-2-oxo-1,2-dihydropyridine- 3-carbonitrile reagent POCl₃ 130 °C, 2h SM->reagent Chlorination workup 1. Concentrate 2. Dissolve in DCM 3. Neutralize (NaOH, pH 8) 4. Extract reagent->workup product This compound purify 1. Wash (Brine) 2. Dry (Na₂SO₄) 3. Evaporate Solvent workup->purify purify->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The nitrile and chloro substituents on the pyridine ring are key sites for further chemical transformations. For instance, the nitrile group can be reduced to an aldehyde, providing a gateway to a variety of other functional groups.

Reduction to 2-chloro-6-methyl-3-pyridinecarboxaldehyde

The following protocol describes the reduction of the nitrile group using diisobutylaluminum hydride (DIBAL-H).[3]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (35.0 g, 230 mmol) in 300 mL of toluene and cool the solution to -60 °C.

  • Addition of Reducing Agent: Add a 1M solution of diisobutylaluminum hydride in toluene (242 mL, 242 mmol) to the cooled solution.

  • Reaction: Stir the mixture for 30 minutes at -60 °C, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Work-up (Quenching and Hydrolysis):

    • Cool the reaction solution to -50 °C.

    • Over 1 hour, add a mixture of 350 mL of 2M sulfuric acid solution and 200 mL of tetrahydrofuran dropwise.

    • After the addition is complete, stir the mixture at room temperature for 18 hours.

    • Add 200 mL of ethyl acetate.

  • Purification:

    • Separate the organic layer and wash it with saturated brine.

    • Dry the organic layer with sodium sulfate.

    • Evaporate the solvent to obtain the crude product, 2-chloro-6-methyl-3-pyridinecarboxaldehyde.[3]

G cluster_reaction Reduction Reaction Logical Flow start This compound reduction Reduction with DIBAL-H in Toluene (-60°C to RT) start->reduction Step 1 hydrolysis Acidic Hydrolysis (H₂SO₄ / THF) reduction->hydrolysis Step 2 product 2-chloro-6-methyl-3- pyridinecarboxaldehyde hydrolysis->product Final Product

Caption: Logical flow for the reduction of the nitrile group.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, the nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[5]

Derivatives of nicotinonitrile have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Agents: Many nicotinonitrile-based compounds function as kinase inhibitors.[5] For example, Bosutinib and Neratinib are approved kinase inhibitors featuring this scaffold. The diverse substitution patterns possible on the nicotinonitrile ring allow for fine-tuning of binding affinity and selectivity against various oncogenic kinases.

  • Anti-inflammatory and Immunosuppressive Agents: The nitrile group can act as a key interacting moiety in various enzyme active sites.[6]

  • Cardiovascular Agents: Compounds like Milrinone, a phosphodiesterase 3 (PDE3) inhibitor used in heart failure, are based on a bipyridine structure derived from nicotinonitrile chemistry.[6]

This compound serves as a valuable starting material for synthesizing libraries of novel compounds to be screened for these and other biological activities. The chloro and nitrile groups provide orthogonal handles for diversification through reactions like nucleophilic substitution, cross-coupling, and nitrile transformations.

G cluster_pathway Potential Drug Discovery Pathways A This compound (Starting Material) B Chemical Diversification (e.g., Suzuki Coupling, SNAr) A->B C Library of Novel Nicotinonitrile Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: General workflow for drug discovery using the title compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: Hazard Information

Hazard TypeGHS ClassificationPrecautionary StatementsSource
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation Skin Irrit. 2H315: Causes skin irritation.
Eye Irritation Eye Irrit. 2H319: Causes serious eye irritation.
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.
Handling -P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338

Conclusion

This compound (CAS: 28900-10-9) is a valuable and reactive chemical intermediate. This guide has provided confirmed physicochemical data, a detailed and high-yield synthetic protocol, and an example of its subsequent reactivity. While specific biological data for this compound remains limited, its structural relationship to a class of highly successful pharmaceuticals underscores its potential as a foundational scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Researchers utilizing this compound should adhere to strict safety protocols due to its hazardous nature.

References

Navigating the Solubility Landscape of 2-Chloro-6-methylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 2-Chloro-6-methylnicotinonitrile in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in reaction optimization, purification, formulation development, and biological screening. This guide outlines the current state of knowledge and provides a practical framework for generating robust solubility data.

Quantitative Solubility Data

A thorough review of scientific databases and chemical supplier information reveals a qualitative understanding of this compound's solubility. It is generally described as having limited solubility in water and being soluble in some organic solvents.[1] Specific mentions include solubility in chloroform and methanol, although quantitative values are not provided.[2]

To facilitate systematic data collection, the following table is provided for researchers to populate with their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Acetone25e.g., Isothermal Equilibrium
e.g., Ethanol25e.g., Isothermal Equilibrium
e.g., Dichloromethane25e.g., Isothermal Equilibrium
e.g., Toluene25e.g., Isothermal Equilibrium
e.g., Ethyl Acetate25e.g., Isothermal Equilibrium
e.g., Methanol25e.g., Isothermal Equilibrium
e.g., Chloroform25e.g., Isothermal Equilibrium
e.g., Dimethylformamide25e.g., Isothermal Equilibrium
e.g., Dimethyl Sulfoxide25e.g., Isothermal Equilibrium

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid in an organic solvent is the isothermal equilibrium method, often referred to as the shake-flask method.[3] This method ensures that the solvent is fully saturated with the solute at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility: Calculate the solubility using the following formula, taking into account the dilution factor:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor) × 100

Workflow for Solubility Determination

G A Add excess 2-Chloro-6- methylnicotinonitrile to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow excess solid to settle B->C D Filter supernatant to remove undissolved solid C->D E Dilute filtered saturated solution D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Chloro-6-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. This document details the most efficient synthetic pathways, provides step-by-step experimental protocols, and presents a comparative analysis of different methodologies.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the chloro, methyl, and cyano functional groups on the pyridine ring makes it a versatile building block for the synthesis of a wide range of more complex molecules with diverse biological activities. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in its efficient preparation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. It should be noted that some of these values are predicted and should be confirmed by experimental data.[1]

PropertyValue
CAS Number 18368-63-3
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol [1]
Appearance Predicted to be a solid[1]
Boiling Point Predicted to be around 270-280 °C[1]
Melting Point Data may vary[1]
Solubility Limited solubility in water, soluble in some organic solvents[1]

Synthetic Pathways

Several synthetic routes to this compound have been reported. The most prominent and high-yielding method involves the chlorination of a 2-pyridone precursor. Alternative, though less detailed, methods include the cyanation of a corresponding 2-chloropyridine and a multi-step process potentially involving a Sandmeyer reaction.

Pathway 1: Chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This is the most efficient and well-documented method for the synthesis of this compound. It involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds with a high yield, reported to be up to 99%.

G cluster_0 Synthesis of Precursor cluster_1 Main Reaction Acetone Acetone Intermediate_1 Sodium formylacetone Acetone->Intermediate_1 NaOCH3 Ethyl_formate Ethyl_formate Ethyl_formate->Intermediate_1 Cyanoacetamide Cyanoacetamide Precursor 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Cyanoacetamide->Precursor Intermediate_1->Precursor Piperidine acetate Precursor_main 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Final_Product This compound Precursor_main->Final_Product POCl3 Phosphorus oxychloride POCl3->Final_Product G Start 2-Chloro-6-methylpyridine Product This compound Start->Product Cyanide Cyanide Source (e.g., NaCN, KCN, CuCN) Cyanide->Product G Amine 2-Amino-6-methylpyridine Diazotization Diazotization (NaNO2, HCl) Amine->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCl / CuCN) Diazonium->Sandmeyer Product This compound Sandmeyer->Product

References

The Versatile Scaffold of 2-Chloro-6-methylnicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry, appearing in a diverse array of therapeutic agents. Among its many variations, 2-chloro-6-methylnicotinonitrile stands out as a particularly valuable starting material for the synthesis of novel bioactive compounds. The presence of a reactive chlorine atom at the 2-position, an electron-donating methyl group at the 6-position, and a synthetically versatile nitrile group at the 3-position provides a unique combination of chemical handles for molecular elaboration. This technical guide provides an in-depth overview of the medicinal chemistry of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Quantitative Biological Activity of Nicotinonitrile Derivatives

While comprehensive quantitative structure-activity relationship (QSAR) data for a unified series of this compound derivatives is not extensively documented in single public studies, analysis of various reports on related nicotinonitrile and pyrimidine structures allows for the compilation of their biological activities. The following tables summarize the in vitro efficacy of several derivatives against various cancer cell lines and microbial strains, highlighting the potential of this chemical class.

Table 1: Anticancer Activity of Nicotinonitrile and Related Heterocyclic Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
L-18 2,4-dichloro-6-methylpyrimidineH1975 (NSCLC)0.65 ± 0.06[1]
9h 1,4-disubstituted semicarbazide/thiosemicarbazide of a naphthalyl-nicotinoyl moietyHGC-27 (Gastric)1.40[2]
9u 1,4-disubstituted semicarbazide/thiosemicarbazide of a naphthalyl-nicotinoyl moietyHGC-27 (Gastric)4.56[2]
Compound 5c Nicotinic acid derivativeHCT-15 (Colon)Not specified, but noted as highly potent[3]
Compound 1g2a 2-phenylacrylonitrileHCT116 (Colon)0.0059[4]
Compound 1g2a 2-phenylacrylonitrileBEL-7402 (Liver)0.0078[4]

Table 2: Antimicrobial Activity of Nicotinamide and Related Heterocyclic Derivatives

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Nicotinamide Derivative NC 3 NicotinamideP. aeruginosa0.016 mM[5]
Nicotinamide Derivative NC 5 NicotinamideGram-positive bacteria0.03 mM[5]
2,4,6-trisubstituted[6][7][8] triazines (12 compounds) s-TriazineVarious bacteria and fungi6.25–25

Key Signaling Pathways

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways implicated in disease pathogenesis. Two such pathways that have been associated with the activity of related compounds are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the Nur77-mediated apoptosis pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[6][9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors can block the tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling.[6]

EGFR_Signaling_Pathway cluster_pip Ligand Ligand (EGF, etc.) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 cleaves PIP2 to PKC PKC DAG_IP3->PKC PKC->Nucleus STAT->Nucleus translocates to Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 2-Chloro-6-methyl- nicotinonitrile Derivative (e.g., EGFR Inhibitor) Inhibitor->Dimerization

Caption: Inhibition of the EGFR signaling pathway by a derivative.

Nur77-Mediated Apoptosis Pathway

Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria to induce apoptosis. This process involves a conformational change in Bcl-2, leading to the release of cytochrome c and the activation of the caspase cascade. Certain small molecules can promote this translocation, making Nur77 an attractive target for cancer therapy.

Nur77_Pathway Stimulus Apoptotic Stimulus (e.g., Derivative) Nur77_nucleus Nur77 (in Nucleus) Stimulus->Nur77_nucleus induces Nur77_mito Nur77 (at Mitochondria) Nur77_nucleus->Nur77_mito translocation Bcl2 Bcl-2 Nur77_mito->Bcl2 interacts with Bax_Bak Bax/Bak Nur77_mito->Bax_Bak activates Bcl2->Bax_Bak inhibits Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Nur77-mediated apoptosis induced by a derivative.

Experimental Protocols

The synthesis of bioactive derivatives from this compound typically involves the strategic modification of the 2-position via cross-coupling reactions or nucleophilic aromatic substitution. The biological activity of the resulting compounds is then assessed using a variety of in vitro assays.

General Synthesis of 2-Aryl-6-methylnicotinonitriles via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/water (4:1 mixture)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add palladium(II) acetate (0.005 mmol) to the flask.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Synthesis of 2-Amino-6-methylnicotinonitrile Derivatives via Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of 2-amino-substituted derivatives by reacting this compound with various amines.

Materials:

  • This compound

  • Primary or secondary amine (1.5 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents) or another suitable base

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask containing this compound (1.0 mmol) and the desired amine (1.5 mmol), add the solvent (e.g., DMF, 5 mL).

  • Add the base (e.g., triethylamine, 2.0 mmol) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a variety of chemical transformations allows for the generation of diverse libraries of compounds with a wide range of biological activities, including potent anticancer and antimicrobial effects. The ability of its derivatives to modulate key signaling pathways such as the EGFR and Nur77 pathways underscores its potential for the development of novel targeted therapies. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives, paving the way for future discoveries in the quest for more effective and selective therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly continue to yield promising candidates for drug development.

References

Spectroscopic Characterization of 2-Chloro-6-methylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-6-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous molecules to offer a predictive but detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers, providing predicted data, generalized experimental protocols, and a standardized workflow for the spectroscopic analysis of this and related compounds.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a chloro group, a methyl group, and a cyano group on the pyridine ring imparts unique electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide presents a predictive summary of its key spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet1HH4
~ 7.3 - 7.5Doublet1HH5
~ 2.6Singlet3H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160C6
~ 152C2
~ 140C4
~ 125C5
~ 116-C≡N
~ 108C3
~ 25-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2230 - 2220StrongC≡N stretch
~ 1580 - 1560Medium-StrongC=N stretch (pyridine ring)
~ 1450 - 1400MediumC=C stretch (pyridine ring)
~ 1380MediumC-H bend (methyl)
~ 850 - 800StrongC-Cl stretch
~ 750 - 700MediumC-H out-of-plane bend

Sample Preparation: KBr pellet or thin film

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
152/154High[M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
117Medium[M - Cl]⁺
90Medium[M - Cl - HCN]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation used.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy

For the solid sample, a small amount (1-2 mg) of this compound is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the compound in a volatile organic solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1] The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.[2][3] A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules are ionized by a beam of high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[2][3] The ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[2][3]

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound Sample_Prep Sample Preparation for Spectroscopic Analysis Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data MS Spectral Data MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Figure 1. General workflow for the spectroscopic characterization of a chemical compound.

This workflow begins with the synthesis and purification of the target compound, followed by the preparation of samples for each spectroscopic technique. The data obtained from NMR, IR, and Mass Spectrometry are then individually and collectively interpreted to confirm the chemical structure and assess the purity of this compound. This systematic approach ensures a comprehensive and reliable characterization of the molecule.

References

Safety and handling of 2-Chloro-6-methylnicotinonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) provided by the manufacturer. Always consult the official SDS and conduct a thorough risk assessment before handling any chemical. Much of the information available for this compound is based on data from structurally similar compounds, and therefore, should be treated as predictive.[1][2]

Introduction

This compound is a halogenated pyridine derivative belonging to the nicotinonitrile class of compounds. Nicotinonitrile derivatives are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, which may include anticancer, antimicrobial, and antiviral properties.[1][2] The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety protocols and handling procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]

GHS Pictograms:

alt text

Signal Word: Warning

Physical and Chemical Properties

Direct experimental data for this compound is limited; the following data is largely predicted based on structurally analogous compounds.[1][2][5]

PropertyPredicted Value/Information
Molecular Formula C₇H₅ClN₂[5]
Molecular Weight 152.58 g/mol [3][5]
Appearance Solid (predicted)[5]
Melting Point Data may vary[5]
Boiling Point Predicted around 270 - 280 °C[5]
Solubility Limited solubility in water, soluble in some organic solvents[5]
Vapor Pressure Low vapor pressure (predicted)[5]

Handling and Storage

Proper handling and storage procedures are crucial to minimize risks.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE.[1]

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing.[1]
Respiratory Protection If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1]
Handling Procedures
  • Avoid inhalation of dust and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1][5]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container tightly sealed to prevent moisture ingress.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[6]
Skin Contact Immediately flush the contaminated skin with soap and water.[6] Remove contaminated clothing. If irritation persists after washing, get medical attention.[6]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible drink milk afterwards. Seek immediate medical attention.[7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][7]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.[1]

  • Environmental Precautions: Prevent the substance from entering drains and waterways.[1]

  • Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.[1]

Toxicological Information

HazardDescription
Acute Oral Toxicity Harmful if swallowed.[3]
Acute Dermal Toxicity Harmful in contact with skin.[3]
Acute Inhalation Toxicity Harmful if inhaled.
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity - Single Exposure May cause respiratory irritation.[4]
Specific Target Organ Toxicity - Repeated Exposure No data available.
Aspiration Hazard No data available.

Experimental Protocols

A detailed experimental protocol for the handling of this compound is not available in the literature. The following is a representative protocol for the safe handling of a powdered chemical with similar hazards in a research laboratory setting.

Objective: To safely weigh and prepare a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beaker

  • Magnetic stir bar and stir plate (optional)

  • Personal Protective Equipment (see section 4.2)

Procedure:

  • Preparation: Don all required PPE (lab coat, safety goggles, chemical-resistant gloves). Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Inside the chemical fume hood, carefully open the container of this compound.

    • Using a clean spatula, carefully transfer the desired amount of the powder onto the weighing paper/boat. Avoid creating dust.

    • Securely close the container of this compound.

    • Record the weight.

  • Dissolution:

    • Carefully transfer the weighed powder into a clean, appropriately sized beaker.

    • Add a small amount of the desired solvent to the beaker.

    • If necessary, use a magnetic stir bar and stir plate to aid dissolution.

    • Once the solid is dissolved, quantitatively transfer the solution to the volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask. Repeat this step two more times.

    • Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weighing paper/boat and any other contaminated disposable materials in the appropriate solid chemical waste container.

    • Clean the spatula and any non-disposable glassware with an appropriate solvent, and dispose of the rinse solvent in the designated liquid chemical waste container.

    • Wipe down the work area within the fume hood.

    • Remove PPE in the correct order to avoid contamination.

    • Wash hands thoroughly with soap and water.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Compound in Fume Hood C->D E Prepare Solution in Fume Hood D->E G Dispose of Waste in Designated Containers E->G F Keep Container Tightly Closed F->G H Clean Work Area and Equipment G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure start Incident Occurs spill1 Evacuate Area start->spill1 exp_skin Skin Contact: Wash with soap and water start->exp_skin exp_eye Eye Contact: Flush with water for 15 min start->exp_eye exp_inhale Inhalation: Move to fresh air start->exp_inhale exp_ingest Ingestion: Seek immediate medical attention start->exp_ingest spill2 Wear Appropriate PPE spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Collect with Absorbent Material spill3->spill4 spill5 Dispose of as Hazardous Waste spill4->spill5 seek_medical Seek Medical Attention if symptoms persist exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical

Caption: Emergency response flowchart for incidents involving this compound.

References

A Technical Guide to the Purity and Quality Standards of 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of chemical intermediates is paramount. 2-Chloro-6-methylnicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of the purity and quality standards for this compound, including typical specifications, analytical methodologies, and a framework for quality control.

Physicochemical and Purity Specifications

This compound (CAS No. 18368-63-3) is a solid at room temperature.[1][2] Its quality is determined by a set of parameters that ensure its identity, purity, and suitability for subsequent synthetic steps. Commercial grades of this compound are typically available in purities of 95% to 98%.[2]

Below is a summary of the typical quality attributes for this compound.

ParameterTypical Specification
Appearance White to off-white solid
Identity (by IR, NMR) Conforms to the structure
Purity (by HPLC/GC) ≥ 98.0%
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%
Water Content (Karl Fischer) ≤ 0.5%
Residue on Ignition ≤ 0.1%
Heavy Metals ≤ 20 ppm

Analytical Methods for Quality Control

A comprehensive quality control strategy for this compound involves a combination of chromatographic and spectroscopic techniques to determine purity and identify impurities, alongside other tests for specific contaminants.

Experimental Protocols

a) Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

b) Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Prepare a sample solution of approximately 10 mg/mL. Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.

c) Water Content by Karl Fischer Titration

This method determines the amount of water present in the material.

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure: Accurately weigh a sample of the material and introduce it into the titration vessel. The instrument will automatically titrate the sample and calculate the water content.

Quality Control Workflow

The quality control process for this compound should be a systematic workflow, from the receipt of raw materials to the final release of the product. This ensures that the material consistently meets the required quality standards.

cluster_0 Quality Control Workflow for this compound raw_material Raw Material Receipt and Quarantine sampling Representative Sampling raw_material->sampling testing Analytical Testing (ID, Purity, Impurities, etc.) sampling->testing data_review Data Review and Comparison to Specifications testing->data_review disposition Material Disposition (Approve/Reject) data_review->disposition disposition->raw_material Rejected release Approved Material Release disposition->release Approved documentation Documentation and Certificate of Analysis (CoA) Generation release->documentation

Caption: A typical workflow for the quality control of this compound.

Impurity Profiling

Understanding the potential impurities in this compound is crucial for developing robust analytical methods and for ensuring the quality of the final drug product. Impurities can originate from starting materials, by-products of the synthesis, or degradation products.

The synthesis of this compound can provide insights into its potential impurity profile. For instance, processes involving chlorination might result in related chlorinated impurities.

cluster_1 Logical Relationship of Quality Control Tests product This compound identity Identity Tests product->identity purity Purity & Impurity Tests product->purity physicochemical Physicochemical Tests product->physicochemical nmr NMR identity->nmr ir IR identity->ir ms MS identity->ms hplc HPLC purity->hplc gc GC purity->gc water Water Content (KF) physicochemical->water roi Residue on Ignition physicochemical->roi

Caption: Interrelation of analytical tests for comprehensive quality assessment.

Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound. It should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[2] Some suppliers recommend storage under an inert atmosphere at 2-8°C to prevent degradation.[1] It should be kept away from sources of heat and incompatible substances such as strong oxidizing agents.[2]

By implementing these rigorous quality standards and analytical procedures, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-6-methylnicotinonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its functional groups—a nitrile and a reactive chlorine atom on a pyridine ring—make it a versatile building block for creating more complex molecules. This document provides a detailed protocol for the synthesis of this compound via the chlorination of 2-Hydroxy-6-methylnicotinonitrile using phosphorus oxychloride (POCl₃). The procedure is adapted from established methods for the chlorination of hydroxypyridines.[1][2]

Reaction Scheme:

Reaction Scheme

Figure 1. Chlorination of 2-Hydroxy-6-methylnicotinonitrile to yield this compound.

Experimental Protocol

This protocol describes the conversion of 2-Hydroxy-6-methylnicotinonitrile to this compound.

Materials and Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Thermometer or temperature probe

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Beaker (1 L)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

Reagents:

  • 2-Hydroxy-6-methylnicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or Pyridine (as a base/catalyst)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.[3]

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and appropriate PPE.[4]

  • The reaction can be exothermic.[3] Maintain control over the temperature, especially during the addition of reagents and the quenching step.

  • N,N-Dimethylaniline and pyridine are toxic and should be handled with care.

Procedure:

  • Reaction Setup:

    • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a thermometer, and a dropping funnel.

    • Ensure all glassware is thoroughly dried to prevent the premature decomposition of POCl₃.

  • Chlorination Reaction:

    • To the flask, add 2-Hydroxy-6-methylnicotinonitrile (e.g., 10.0 g, 1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃) (e.g., 5-10 eq) to the flask. The reaction can also be performed with a smaller, near-equimolar amount of POCl₃ in a sealed reactor or with a base like pyridine.[1]

    • Optional: Add N,N-Dimethylaniline or pyridine (catalytic amount to 1.0 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approximately 105-110°C) using a heating mantle or oil bath.[5]

    • Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Caution: This step is highly exothermic and releases HCl gas. Perform slowly in a fume hood. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice (e.g., 500 g) with vigorous stirring.[2][4]

    • Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) or another suitable organic solvent (e.g., 3 x 100 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.

Data Presentation

Table 1: Reagent Specifications and Quantities

ReagentFormulaM.W. ( g/mol )Moles (mol)EquivalentsAmount Used
2-Hydroxy-6-methylnicotinonitrileC₈H₆N₂O146.150.0681.010.0 g
Phosphorus oxychloride (POCl₃)POCl₃153.330.34 - 0.685.0 - 10.052.1 - 104.2 g (32-64 mL)
N,N-Dimethylaniline (optional)C₈H₁₁N121.180.0681.08.24 g (8.6 mL)

Table 2: Reaction Conditions and Expected Outcome

ParameterValue
Reaction Temperature105-110°C (Reflux)
Reaction Time2-4 hours
Product NameThis compound
Product FormulaC₈H₅ClN₂
Product M.W. ( g/mol )164.60
Expected Yield70-90% (Varies based on conditions)
AppearanceTypically a white to off-white solid

Visualization of Experimental Workflow

G Workflow for the Synthesis of this compound A Setup Dry three-neck flask with condenser, thermometer, and dropping funnel. B Reagent Addition 1. Add 2-Hydroxy-6-methylnicotinonitrile. 2. Add Phosphorus Oxychloride (POCl3). 3. (Optional) Add N,N-Dimethylaniline. A->B 1 C Reaction Heat mixture to reflux (105-110°C) for 2-4 hours. B->C 2 D Monitoring Monitor reaction progress via TLC/LC-MS. C->D 3 E Quenching Cool to RT. Pour mixture slowly onto crushed ice. D->E 4. If complete F Neutralization Adjust pH to 7-8 with saturated NaHCO3 solution. E->F 5 G Extraction Extract with Dichloromethane (DCM). F->G 6 H Washing & Drying Wash with brine. Dry organic layer with Na2SO4. G->H 7 I Solvent Removal Concentrate under reduced pressure. H->I 8 J Purification Recrystallization or column chromatography. I->J 9 K Final Product This compound J->K 10

Caption: Synthetic workflow diagram.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-6-methylnicotinonitrile in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-aryl-6-methylnicotinonitrile derivatives, which are key intermediates in the development of various therapeutic agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[2] This reaction is favored in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents.

This compound is an attractive substrate for Suzuki coupling due to the presence of a reactive C-Cl bond on the pyridine ring. The resulting 2-aryl-6-methylnicotinonitrile scaffold is a common motif in biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The coupled product, 2-aryl-6-methylnicotinonitrile, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

A general schematic of the Suzuki-Miyaura coupling of this compound is presented below:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Chloro_6_methylnicotinonitrile This compound Product 2-Aryl-6-methylnicotinonitrile 2_Chloro_6_methylnicotinonitrile->Product + Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

General Reaction Scheme for Suzuki Coupling.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical results obtained for structurally similar substrates, such as 2,6-dichloropyridine.[3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O (2:1)1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)901692
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane1001088
44-Fluorophenylboronic acidPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O (2:1)1001278
52-Thiopheneboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)901875
63-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane1001465

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf))

  • Ligand (if required, e.g., FcPPh₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., FcPPh₂, 0.06 mmol, 6 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitoring the reaction progress by TLC or GC-MS is recommended).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylnicotinonitrile.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in a Flame-Dried Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent System inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Isolated 2-Aryl-6-methylnicotinonitrile purify->product

General Experimental Workflow.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction follows a well-defined catalytic cycle. The diagram below illustrates the key steps involved in the palladium-catalyzed cross-coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound provides an efficient and versatile method for the synthesis of a diverse range of 2-aryl-6-methylnicotinonitrile derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the development of novel compounds with potential therapeutic and technological applications. The selection of an appropriate palladium catalyst, ligand, and base is crucial for achieving high yields, especially when working with less reactive aryl chlorides.

References

Application Notes: The Role of 2-Chloro-6-methylnicotinonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylnicotinonitrile is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical development. As a heterocyclic compound, it provides a valuable scaffold for the synthesis of more complex molecules.[1] Its structure, featuring a reactive chlorine atom and a synthetically adaptable nitrile group, allows for a variety of chemical transformations. This makes it a key starting material for producing substituted pyridines, which are integral components of numerous active pharmaceutical ingredients (APIs). This document outlines the applications of this compound in synthesizing key pharmaceutical intermediates, providing detailed protocols and workflows for researchers and drug development professionals.

Primary Application: Synthesis of Substituted Pyridine Intermediates

The primary utility of this compound lies in its conversion to other key intermediates, such as 2-chloro-6-methylnicotinamide and 3-amino-2-chloro-6-methylpyridine. These compounds are crucial for the development of APIs. For instance, the structurally similar compound, 3-amino-2-chloro-4-methylpyridine (CAPIC), is a well-established key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[2][3] The protocols detailed below are based on established chemical transformations for analogous compounds and provide a roadmap for the utilization of this compound.

Synthetic Transformations and Utility

The nitrile and chloro functional groups on the pyridine ring are key to the molecule's versatility. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, while the chloro group can be subjected to nucleophilic substitution or cross-coupling reactions. The following diagram illustrates the potential synthetic pathways originating from this compound.

G A This compound B 2-Chloro-6-methylnicotinamide A->B Hydrolysis (H₂SO₄) C 2-Chloro-6-methylnicotinic Acid A->C Strong Acid/Base Hydrolysis D 3-Amino-2-chloro-6-methylpyridine B->D Hofmann Rearrangement E Further Drug Scaffolds D->E Coupling Reactions (e.g., for Nevirapine analogues)

Caption: Synthetic utility of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations of this compound into valuable pharmaceutical intermediates.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinamide via Nitrile Hydrolysis

This protocol describes the partial hydrolysis of the nitrile group to an amide. The procedure is adapted from the conversion of the related isomer, 2-chloro-3-cyano-4-methylpyridine.[4][5]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Procedure:

  • In a stirred reaction vessel, carefully add this compound (1.0 eq) to concentrated sulfuric acid (3.0 eq) at a controlled temperature of 90°C.

  • Heat the resulting mixture to 100°C and maintain this temperature for approximately 3 hours, monitoring the reaction progress via TLC or LC-MS.[4]

  • After the reaction is complete, cool the mixture back to 90°C.

  • Slowly and carefully add water (approx. 5.5 volumes relative to the starting nitrile) to quench the reaction, ensuring the temperature does not rise excessively.[4]

  • Cool the mixture to 10°C and hold for one hour to allow for product precipitation.[4]

  • Isolate the solid product by filtration.

  • Wash the isolated solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum at 70°C to yield 2-Chloro-6-methylnicotinamide.

Protocol 2: Synthesis of 3-Amino-2-chloro-6-methylpyridine via Hofmann Rearrangement

This protocol details the conversion of the intermediate amide to a primary amine using a Hofmann rearrangement. This method is based on the synthesis of 3-amino-2-chloro-4-methylpyridine.[3][4]

Materials:

  • 2-Chloro-6-methylnicotinamide (from Protocol 1)

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Methylene Chloride (DCM)

  • Deionized Water

Procedure:

  • Prepare a solution of sodium hydroxide (1.1 eq) in water in a reaction vessel and cool it to 0°C in an ice bath.[4]

  • Slowly add bromine (1.0 eq) dropwise to the stirred NaOH solution, maintaining the temperature at or below 0°C.[3]

  • Once the bromine addition is complete, add the 2-Chloro-6-methylnicotinamide (1.0 eq) in portions, keeping the temperature between 0-5°C.[3]

  • Remove the ice bath and allow the reaction mixture to warm. Heat the mixture to 70-75°C for approximately one to two hours.[3][4]

  • Monitor the reaction for completion.

  • Cool the reaction mixture to ambient temperature.

  • Extract the aqueous mixture with methylene chloride.[4]

  • Separate the organic layer and remove the solvent by rotary evaporation to yield the crude 3-amino-2-chloro-6-methylpyridine.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data for reactions involving the synthesis of nicotinonitrile derivatives and their subsequent conversion. The data is derived from procedures for the closely related 4-methyl isomer and serves as a valuable reference.

Table 1: Synthesis of 2-Chloro-4-methylnicotinonitrile Intermediate [6]

Reactant 1 Reactant 2 Catalyst Solvent Product Yield Purity
(E)-4-(dimethylamino)yl-3-butene-2-ketone Malononitrile Piperidine Acetate Methanol 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide 75.5% 98.3%

| 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | Phosphorus Oxychloride (POCl₃) | - | - | 2-Chloro-4-methylnicotinonitrile | 63.0% | 96.0% |

Table 2: Conversion of 2-Chloro-4-methyl-3-pyridine Carbonitrile [5]

Starting Material Reagent Conditions Product Yield

| 2-Chloro-4-methyl-3-pyridine carbonitrile | Conc. H₂SO₄ | 100°C, 1 hour | 2-Chloro-4-methylnicotinamide | 69% |

Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for the synthesis of 3-amino-2-chloro-6-methylpyridine from its nicotinonitrile precursor.

G cluster_0 Protocol 1: Amide Synthesis cluster_1 Protocol 2: Amine Synthesis (Hofmann Rearrangement) A Start: 2-Chloro-6- methylnicotinonitrile B Add to conc. H₂SO₄ at 90°C A->B C Heat to 100°C for 3 hours B->C D Cool to 90°C and quench with H₂O C->D E Precipitate at 10°C D->E F Filter, Wash, and Dry E->F G Product: 2-Chloro-6- methylnicotinamide F->G H Start: 2-Chloro-6- methylnicotinamide G->H Intermediate Transfer I Prepare NaOBr in situ (NaOH + Br₂) at 0°C H->I J Add Amide at 0-5°C I->J K Warm and heat to 70-75°C for 2 hours J->K L Cool and Extract with DCM K->L M Evaporate Solvent L->M N Product: 3-Amino-2-chloro- 6-methylpyridine M->N

Caption: Experimental workflow for the synthesis of 3-amino-2-chloro-6-methylpyridine.

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its ability to be readily converted into amides, amines, and other functionalized pyridines makes it an important starting material for building complex molecular architectures. The protocols and workflows provided herein offer a solid foundation for researchers engaged in the synthesis of novel pharmaceutical agents and the development of efficient, scalable synthetic routes.

References

Application Notes and Protocols for Reactions Involving 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key chemical reactions involving 2-Chloro-6-methylnicotinonitrile. This versatile building block is a valuable precursor in the synthesis of various heterocyclic compounds, particularly derivatives of 2-aminopyridine, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed below cover amination, hydrolysis, and palladium-catalyzed cross-coupling reactions.

I. Chemical Transformations of this compound

This compound serves as a key intermediate for the synthesis of a variety of functionalized pyridine derivatives. The primary reaction pathways include nucleophilic substitution of the chloro group and hydrolysis of the nitrile group.

Logical Relationship of Synthetic Pathways

G A This compound B 2-Amino-6-methylnicotinonitrile Derivatives A->B Amination C 2-Chloro-6-methylnicotinic Acid A->C Hydrolysis E Aryl/Vinyl-substituted 6-methylnicotinonitrile A->E Suzuki-Miyaura Coupling D 2-Amino-6-methylnicotinic Acid C->D Amination G cluster_0 Amination cluster_1 Hydrolysis A This compound C Autoclave Reaction (170°C, 7 hours) A->C B Aqueous Ammonia (28%) B->C D Reaction Solution containing 2-Amino-6-methylnicotinamide C->D E Remove Ammonia (Reduced Pressure) D->E F Add Potassium Hydroxide (KOH) E->F G Heating and Stirring (100°C, 3 hours) F->G H Acidification (pH 4-5) with 4N HCl G->H I 2-Amino-6-methylnicotinic Acid H->I G A Pd(0)Ln B Oxidative Addition A->B R1-X C R1-Pd(II)Ln-X B->C D Transmetalation C->D R2-B(OR)2 E R1-Pd(II)Ln-R2 D->E F Reductive Elimination E->F F->A Regenerated Catalyst G R1-R2 F->G Product G cluster_0 Cellular Processes B Signaling Pathway C Cellular Response (e.g., Proliferation, Inflammation) B->C A 2-Aminopyridine Derivative A->B Inhibition

Application Notes and Protocols: 2-Chloro-6-methylnicotinonitrile as a Precursor for Nevirapine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-6-methylnicotinonitrile as a potential precursor for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The following sections detail the proposed synthetic strategy, experimental protocols, and relevant biological context.

Introduction

Nevirapine is a critical component of antiretroviral therapy, and the development of efficient and cost-effective synthetic routes is of significant interest.[1] this compound presents itself as a viable starting material for the synthesis of Nevirapine. The key to this synthesis is the strategic introduction of the cyclopropylamino group and the subsequent construction of the diazepine ring system characteristic of Nevirapine. The electron-withdrawing nature of the nitrile group and the pyridine ring activates the C2 position for nucleophilic aromatic substitution, facilitating the initial reaction with cyclopropylamine.

Proposed Synthetic Pathway

The synthesis of Nevirapine from this compound can be envisioned as a multi-step process. The initial and key step involves a nucleophilic aromatic substitution reaction. This is followed by a series of reactions to construct the second pyridine ring and subsequent cyclization to form the final Nevirapine structure.

Nevirapine Synthesis Pathway A This compound C 2-(Cyclopropylamino)-6- methylnicotinonitrile A->C + B Cyclopropylamine B->C E Intermediate Amide C->E + D 2-Chloro-3-amino-4-picoline (CAPIC) D->E F Nevirapine E->F Cyclization

Caption: Proposed synthesis of Nevirapine from this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the proposed synthesis of Nevirapine from this compound.

Step 1: Synthesis of 2-(Cyclopropylamino)-6-methylnicotinonitrile

This protocol describes the nucleophilic aromatic substitution of the chlorine atom in this compound with cyclopropylamine.

Materials:

  • This compound

  • Cyclopropylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and cyclopropylamine (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(cyclopropylamino)-6-methylnicotinonitrile.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Weight (g)
This compound152.590.011.53
Cyclopropylamine57.090.0150.86
Potassium Carbonate138.210.022.76
2-(Cyclopropylamino)-6-methylnicotinonitrile173.22--
Step 2: Synthesis of the Intermediate Amide

This step involves the coupling of 2-(cyclopropylamino)-6-methylnicotinonitrile with 2-chloro-3-amino-4-picoline (CAPIC), a known precursor in Nevirapine synthesis.[1][2]

Materials:

  • 2-(Cyclopropylamino)-6-methylnicotinonitrile

  • 2-Chloro-3-amino-4-picoline (CAPIC)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Diglyme

  • Toluene

Procedure:

  • To a suspension of sodium hydride (2.5 eq) in anhydrous diglyme, add a solution of 2-chloro-3-amino-4-picoline (1.0 eq) in anhydrous diglyme dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(cyclopropylamino)-6-methylnicotinonitrile (1.1 eq) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with methanol carefully.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Weight (g)
2-(Cyclopropylamino)-6-methylnicotinonitrile173.220.0111.91
2-Chloro-3-amino-4-picoline (CAPIC)142.590.011.43
Sodium Hydride (60%)40.000.0251.00
Step 3: Cyclization to Nevirapine

The final step is the intramolecular cyclization to form the diazepine ring of Nevirapine.

Materials:

  • Intermediate Amide from Step 2

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Diglyme

Procedure:

  • To a suspension of sodium hydride (3.0 eq) in anhydrous diglyme, add a solution of the intermediate amide (1.0 eq) in anhydrous diglyme at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 130-140 °C and stir for 6-8 hours.

  • Monitor the formation of Nevirapine by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield crude Nevirapine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Nevirapine.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Weight (g)
Intermediate Amide(Calculated)0.01-
Sodium Hydride (60%)40.000.031.20
Nevirapine266.30--

Mechanism of Action of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of HIV. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not get incorporated into the viral DNA. Instead, they bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Nevirapine Mechanism of Action cluster_0 HIV-1 Virion cluster_1 Host Cell Viral RNA Viral RNA RT Reverse Transcriptase Viral RNA->RT Transcription Viral DNA Viral DNA RT->Viral DNA Synthesis RT->Inhibition Nevirapine Nevirapine Nevirapine->RT Binds to allosteric site Inhibition->Viral DNA Inhibition

Caption: Nevirapine inhibits HIV-1 reverse transcriptase.

Conclusion

The use of this compound as a starting material for the synthesis of Nevirapine offers a plausible and potentially efficient alternative to existing routes. The protocols provided herein are based on established chemical principles and offer a solid foundation for further research and process optimization. Successful implementation of this synthetic strategy could contribute to the more accessible and affordable production of this vital antiretroviral drug. Further studies are warranted to optimize reaction conditions and yields for each step of the proposed pathway.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the chemical derivatization of 2-Chloro-6-methylnicotinonitrile, a key heterocyclic building block in medicinal chemistry. The protocols outlined below focus on common and versatile cross-coupling and substitution reactions to generate libraries of novel compounds for drug discovery and development.

Introduction

This compound is a versatile starting material for the synthesis of a wide range of substituted pyridine derivatives. The presence of a chloro group at the 2-position, activated by the ring nitrogen and the nitrile group, makes it an excellent substrate for various derivatization reactions. The resulting 2,6-disubstituted nicotinonitrile scaffold is a common motif in compounds with diverse biological activities, including antimicrobial and anticancer properties. This document details protocols for three key types of derivatization: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Data Presentation: Representative Reaction Yields

While specific quantitative data for the derivatization of this compound is not extensively available in the public literature, the following tables summarize representative yields for analogous reactions with structurally similar chloro-heterocyclic compounds. These data provide a benchmark for expected outcomes.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloro-heterocycles with Arylboronic Acids

EntryChloro-heterocycleArylboronic AcidCatalyst SystemBaseSolventYield (%)
19-Benzyl-2,6-dichloropurinePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene77
29-Benzyl-6-chloropurine4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O89
32,6-Dichloroquinoxaline4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄THF96
42,6-DichloropyridineHeptylboronic acid pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O74

Table 2: Representative Yields for Buchwald-Hartwig Amination of Chloro-heterocycles with Amines

EntryChloro-heterocycleAmineCatalyst SystemBaseSolventYield (%)
12-ChloropyrimidineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene95
24-ChloroanisoleAniline[Pd(IPr)(cin)Cl]K₂CO₃DME>95
32-Chloro-6-methylpyridinePiperidinePd(OAc)₂ / BINAPNaOtBuToluene85
46-Bromo-2-chloroquinolinePyrrolidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane88

Experimental Protocols

The following are detailed, representative protocols for the derivatization of this compound. Note: These protocols are based on established methods for similar substrates and may require optimization for specific derivatives. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-methylnicotinonitriles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DME)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylnicotinonitrile.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-methylnicotinonitrile Derivatives

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Strong base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

  • Inert gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (2 mol%) and the phosphine ligand (4 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.

  • Add this compound (1 equivalent), the amine (1.2 equivalents), and the base (1.5 equivalents).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 2-amino-6-methylnicotinonitrile derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-Aryloxy-6-methylnicotinonitriles

This protocol describes the substitution of the chloro group with a phenoxide nucleophile.

Materials:

  • This compound

  • Phenol derivative (1.5 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Inert gas supply

Procedure:

  • To a reaction vessel containing the phenol derivative (1.5 equivalents) in the polar aprotic solvent, add the base (2 equivalents) and stir at room temperature for 30 minutes to generate the phenoxide.

  • Add this compound (1 equivalent) to the mixture.

  • Heat the reaction to 80-120 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, recrystallize the crude product or purify by flash column chromatography to obtain the pure 2-aryloxy-6-methylnicotinonitrile.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start This compound reaction Derivatization Reaction (Suzuki, Buchwald-Hartwig, SNAr) start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification product Derivative Library purification->product screening In vitro Assays (e.g., Anticancer, Antimicrobial) product->screening data Data Analysis (IC50, MIC determination) screening->data hit Hit Compound Identification data->hit

Caption: A general workflow for the synthesis and biological screening of this compound derivatives.

Signaling Pathway: Tyrosine Kinase Inhibition and Apoptosis Induction

Many nicotinonitrile derivatives exhibit anticancer activity through the inhibition of tyrosine kinases and the subsequent induction of apoptosis.[1] The following diagram illustrates a simplified representation of this mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) P_RTK->Downstream Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Downstream->Anti_Apoptotic Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Caspase9 Caspase-9 Pro_Apoptotic->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Derivative Nicotinonitrile Derivative Derivative->P_RTK Inhibits

Caption: Simplified signaling pathway showing inhibition of RTKs by nicotinonitrile derivatives, leading to apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-6-methylnicotinonitrile and Other Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not currently detail specific high-throughput screening (HTS) assays where 2-Chloro-6-methylnicotinonitrile is utilized as a known screening agent or modulator of a specific biological target. The following application notes and protocols are presented as a representative example of how a small molecule library, which could include this compound, would be screened in a common HTS assay format. The data and signaling pathways are hypothetical to illustrate the principles of HTS.

Introduction to High-Throughput Screening (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of chemical compounds for their effects on a specific biological target.[1] This automated process utilizes robotics, microplate-based assays, and sensitive detection methods to identify "hit" compounds that can be further developed into potential therapeutics. HTS assays can be broadly categorized as biochemical (cell-free) or cell-based, and they employ a variety of detection technologies, with fluorescence and luminescence being common readouts.[2] The primary goal is to accelerate the early stages of drug development by efficiently identifying novel molecular scaffolds for a wide range of diseases.

Hypothetical HTS Assay: Kinase Inhibition Assay

This section outlines a hypothetical HTS assay to screen for inhibitors of a generic protein kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway. The library of compounds to be screened includes this compound.

Principle of the Assay

This is a biochemical, fluorescence-based assay designed to measure the enzymatic activity of Kinase-X. The assay uses a peptide substrate that becomes fluorescent upon phosphorylation by Kinase-X. A compound that inhibits Kinase-X will prevent the phosphorylation of the substrate, resulting in a decrease in the fluorescent signal.

Experimental Workflow

The general workflow for this HTS assay is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Library Preparation (including this compound) Assay_Plate Assay Plate Dispensing (384-well format) Compound_Dispensing Dispense Compounds into Assay Plates Assay_Plate->Compound_Dispensing Reagent_Prep Reagent Preparation (Kinase-X, Peptide Substrate, ATP) Enzyme_Addition Add Kinase-X to Plates Compound_Dispensing->Enzyme_Addition Substrate_Addition Initiate Reaction (Add Substrate/ATP) Enzyme_Addition->Substrate_Addition Incubation Incubate at RT for 60 min Substrate_Addition->Incubation Read_Plate Read Fluorescence (Excitation/Emission) Incubation->Read_Plate Data_Analysis Data Normalization and Hit Identification Read_Plate->Data_Analysis

Fig. 1: General workflow for a high-throughput screening assay.
Detailed Experimental Protocol

  • Compound Plate Preparation:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the master library stock (10 mM in DMSO) to a 384-well polypropylene plate.

    • Include columns with DMSO only for negative controls (100% activity) and a known Kinase-X inhibitor for positive controls (0% activity).

  • Reagent Preparation:

    • Prepare a 2X Kinase-X enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution containing the fluorescent peptide substrate and ATP at the Kₘ concentration in the assay buffer.

  • Assay Execution:

    • Dispense 5 µL of the 2X Kinase-X solution into all wells of the 384-well assay plate containing the pre-spotted compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • To initiate the kinase reaction, add 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation and Signal Detection:

    • Incubate the plates at room temperature for 60 minutes, protected from light.

    • Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

Data Presentation and Analysis

The raw fluorescence data is normalized to the controls on each plate to determine the percent inhibition for each compound. Hits are typically identified as compounds that exhibit an inhibition level greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Hypothetical Screening Results

The table below presents hypothetical screening data for a selection of compounds, including this compound, against Kinase-X.

Compound IDCompound NameConcentration (µM)Fluorescence Signal (RFU)Percent Inhibition (%)
Control-NegDMSO-45,8900
Control-PosStaurosporine101,230100
CMPD-001This compound1018,35660
CMPD-002Compound B1044,9722
CMPD-003Compound C1032,12330
CMPD-004Compound D1015,14367

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where Kinase-X plays a crucial role. This provides a biological context for the HTS assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase_X Kinase-X Adaptor->Kinase_X Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase TF Transcription Factor Downstream_Kinase->TF Proliferation Cell Proliferation TF->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor 2-Chloro-6- methylnicotinonitrile Inhibitor->Kinase_X

Fig. 2: Hypothetical Kinase-X signaling pathway.

Summary

These application notes provide a representative framework for conducting a high-throughput screening campaign to identify potential inhibitors of a target protein, using this compound as an exemplary library compound. The provided protocols and diagrams illustrate the key steps from assay design and execution to data analysis and biological interpretation. While the specific biological activity of this compound is not yet defined in the literature, its inclusion in such a screening library could uncover novel therapeutic starting points.

References

The Versatility of 2-Chloro-6-methylnicotinonitrile in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-6-methylnicotinonitrile is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Its utility stems from the presence of multiple reactive sites: a chloro group susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, a nitrile group that can participate in cyclization reactions, and a pyridine ring that can be further functionalized. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds from this compound, including precursors to the antiretroviral drug Nevirapine, as well as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, which have shown promise as kinase inhibitors.

Application Note 1: Synthesis of Nevirapine Precursors

This compound is a key building block in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1] The synthesis typically involves the coupling of a substituted pyridine precursor with an appropriate amine, followed by cyclization.

Reaction Scheme: Synthesis of a Nevirapine Precursor

2_chloro_6_methylnicotinonitrile This compound intermediate N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridine carboxamide 2_chloro_6_methylnicotinonitrile->intermediate Coupling amine 2-Cyclopropylamino-3-aminopyridine amine->intermediate nevirapine Nevirapine intermediate->nevirapine Cyclization (e.g., NaH)

Caption: General synthesis route to Nevirapine.

Table 1: Quantitative Data for Nevirapine Synthesis Steps

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Coupling & Cyclization2-Chloro-3-amino-4-picoline, Methyl 2-cyclopropylaminonicotinateNaHDiglyme80-85-87 (overall)[2]
CyclizationN-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamideNaHDiglyme---[3]

Experimental Protocol: Two-Step, One-Pot Synthesis of Nevirapine [2]

Materials:

  • 2-Chloro-3-amino-4-picoline (CAPIC)

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Diglyme, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Under a nitrogen atmosphere, add anhydrous diglyme to the flask.

  • Add 2-chloro-3-amino-4-picoline (1.0 equivalent) to the suspension.

  • Slowly add methyl 2-cyclopropylaminonicotinate (1.1 equivalents) to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-85 °C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting materials are consumed. This first step forms the intermediate 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR).

  • For the subsequent cyclization, continue heating the reaction mixture to effect ring closure.

  • Upon completion of the cyclization, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Nevirapine by recrystallization or column chromatography.

Application Note 2: Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] A common synthetic route involves the reaction of a 2-aminothiophene derivative, which can be prepared from precursors related to this compound, followed by cyclization. A key intermediate is often a 2-amino-3-cyanothiophene.

Reaction Scheme: General Synthesis of Thieno[2,3-d]pyrimidines

start This compound (or related precursor) aminothiophene 2-Amino-3-cyanothiophene derivative start->aminothiophene Gewald Reaction (Sulfur, Amine) thienopyrimidine Thieno[2,3-d]pyrimidine aminothiophene->thienopyrimidine cyclization_reagent Formamide or Urea cyclization_reagent->thienopyrimidine Cyclization

Caption: Synthesis of Thieno[2,3-d]pyrimidines.

Table 2: Representative Yields for Thieno[2,3-d]pyrimidine Synthesis

StepStarting MaterialReagentsConditionsYield (%)Reference
Thienopyrimidine-2,4-diol synthesisMethyl 2-aminothiophene-3-carboxylateUrea200 °C, 2 h-[4]
ChlorinationThieno[2,3-d]pyrimidine-2,4-diolPOCl₃, PCl₅, DimethylanilineReflux90[4]
Amination2,4-Dichlorothieno[2,3-d]pyrimidineVarious aminest-Butanol, RefluxModerate[4]
Cyclization to triazolothienopyrimidine2-Chloro-4-hydrazinylthieno[2,3-d]pyrimidineSubstituted acids, POCl₃Reflux81-84[6]

Experimental Protocol: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine [4]

Materials:

  • Methyl 2-aminothiophene-3-carboxylate

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • N,N-Dimethylaniline

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol

  • Mix methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol) in a round-bottom flask.

  • Heat the mixture at 200 °C for 2 hours.

  • Cool the reaction mixture and treat with a suitable workup procedure to isolate the thieno[2,3-d]pyrimidine-2,4-diol.

Step 2: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine

  • To a mixture of thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol), add phosphorus oxychloride (100 ml) and phosphorus pentachloride (15 g).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Extract the product with chloroform.

  • Wash the organic layer with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the 2,4-dichlorothieno[2,3-d]pyrimidine by recrystallization from a suitable solvent.

Application Note 3: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of N-fused heterocyclic compounds with diverse biological activities, including anticancer properties as PIM-1 kinase inhibitors.[7][8] The synthesis often involves the cyclization of a substituted aminonicotinonitrile, which can be derived from this compound.

Reaction Scheme: Synthesis of Pyrido[2,3-d]pyrimidines

start 2-Amino-6-methylnicotinonitrile (from this compound) intermediate Acyclic Intermediate start->intermediate cyclizing_agent Acylating or Thioacylating Agent cyclizing_agent->intermediate Acylation pyridopyrimidine Pyrido[2,3-d]pyrimidine intermediate->pyridopyrimidine Intramolecular Cyclization

Caption: General route to Pyrido[2,3-d]pyrimidines.

Table 3: Representative Yields for Pyrido[2,3-d]pyrimidine Synthesis

ProductStarting MaterialReagentsConditionsYield (%)Reference
5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamideBenzoyl chloridePyridine, Reflux59[8]
7-Amino-5-aryl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrileAromatic aldehyde, malononitrile, 6-amino-1,3-dimethyl uracilLactic acid90 °C, solvent-freeGood[9]

Experimental Protocol: General Method for Synthesis of Pyrido[2,3-d]pyrimidines [8]

Materials:

  • 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide

  • Aroyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (1 mmol) in pyridine (20 mL).

  • Add the aroyl chloride (1.2 mmol) dropwise to the solution.

  • Heat the reaction mixture under reflux for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Application Note 4: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent in this compound is amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound.

Table 4: Representative Conditions for Suzuki Coupling of Chloro-pyridines

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineAlkyl Pinacol Boronic EsterPd(OAc)₂, SPhos (2)K₃PO₄Toluene/H₂O100-High[10]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd precatalyst (0.1)BaseMeOH/THF-->90[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene) and water

  • Schlenk flask and other standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid/ester (1.5 equiv), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a versatile method for forming a carbon-nitrogen bond between this compound and a primary or secondary amine.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyridines

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl ChlorideSecondary AminePd₂(dba)₃ (1-2)XantPhos (2-4)Cs₂CO₃Toluene10018High[12]
2-BromopyridineAmidePd₂(dba)₃ (1-2)XantPhos (2-4)Cs₂CO₃Toluene10018High[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12]

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask and other standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the reaction of this compound with a terminal alkyne to form an alkynylated pyridine derivative.

Table 6: Representative Conditions for Sonogashira Coupling of Chloro-pyridines

Aryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Aryl BromideAryl Alkyne(NHC)-Pd (0.01)(NHC)-Cu (1)-Non-anhydrous-High[13]
Deactivated Aryl ChlorideTerminal AlkynePdCl₂(PPh₃)₂ (3)-TBAFSolvent-free-Moderate to excellent[14]

Experimental Protocol: General Procedure for Sonogashira Coupling [14]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., Tetrabutylammonium fluoride - TBAF)

  • Reaction vial

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 3.0 equiv).

  • Seal the vial and heat the mixture with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and partition between an organic solvent and water.

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Biological Significance and Signaling Pathways

The heterocyclic compounds synthesized from this compound often exhibit important biological activities, making them attractive scaffolds for drug discovery.

Nevirapine: A Non-Nucleoside Reverse Transcriptase Inhibitor

Nevirapine is a cornerstone of antiretroviral therapy. It functions by non-competitively binding to a hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing viral replication.[15][16]

cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Nevirapine Nevirapine Nevirapine->RT Allosteric Inhibition

Caption: Mechanism of action of Nevirapine.

Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[7] Inhibition of PIM-1 kinase is a promising strategy for cancer therapy. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors.[17] They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

cluster_pathway PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase Phosphorylation Phosphorylation PIM1->Phosphorylation Substrates Downstream Substrates (e.g., Bad, p27) Substrates->Phosphorylation Cell_Effects Increased Cell Proliferation & Survival Phosphorylation->Cell_Effects Pyridopyrimidine Pyrido[2,3-d]pyrimidine Inhibitor Pyridopyrimidine->PIM1 Inhibition

Caption: Inhibition of the PIM-1 kinase pathway.

References

Application Notes and Protocols for the Laboratory Scale-up Synthesis of 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylnicotinonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its versatile reactivity allows for further functionalization, making it a valuable intermediate in drug discovery and development. These application notes provide a comprehensive guide for the laboratory scale-up synthesis of this compound, focusing on a reliable and reproducible protocol. The presented methodology is based on established chemical principles and analogous procedures reported in the literature for similar nicotinonitrile derivatives.

Core Applications

The this compound scaffold is integral to the development of compounds with a wide range of biological activities. The chloro-substituent at the 2-position is amenable to nucleophilic substitution, allowing for the introduction of various functional groups. The nitrile group can be hydrolyzed, reduced, or converted to other functionalities, further expanding its synthetic utility.

Data Summary

The following table summarizes the key quantitative data for the proposed laboratory scale-up synthesis of this compound. This data is based on typical yields and purities achieved for analogous reactions and should be considered as a baseline for process optimization.

ParameterValueNotes
Starting Material 2-Hydroxy-6-methylnicotinonitrileCommercially available or can be synthesized.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)A common and effective reagent for this transformation.
Reaction Scale (Starting Material) 50.0 gA representative laboratory scale-up quantity.
Stoichiometry (POCl₃) 3.0 equivalentsEnsures complete conversion of the starting material.
Reaction Temperature 110-115 °CTypical reflux temperature for this type of chlorination.
Reaction Time 4-6 hoursMonitored by TLC until completion.
Typical Yield 85-95%Based on analogous transformations.[1]
Product Purity (after purification) >98%Achievable by recrystallization.
Appearance White to off-white solid

Experimental Protocol

This protocol details a robust method for the synthesis of this compound from 2-hydroxy-6-methylnicotinonitrile. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Equipment:

  • 2-Hydroxy-6-methylnicotinonitrile

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (1 L)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-6-methylnicotinonitrile (50.0 g).

  • Addition of Reagent: Carefully add phosphorus oxychloride (150 mL, 3.0 eq) to the flask. The addition should be done in a fume hood due to the corrosive and fuming nature of POCl₃.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) with stirring under a nitrogen atmosphere.[1]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent) until the starting material is no longer detectable (typically 4-6 hours).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution to the mixture until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a white to off-white solid.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 2-Hydroxy-6-methylnicotinonitrile Reaction Reflux (110-115°C, 4-6h) Start->Reaction Reagent POCl3 Reagent->Reaction Quench Quench with Ice Reaction->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize Product This compound Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Scheme cluster_reactants cluster_reagents cluster_product Reactant 2-Hydroxy-6-methylnicotinonitrile Reagent POCl3 Product This compound Reactant->Product Reflux, 110-115°C

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-methylnicotinonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is turning dark red/black and the yield is very low. What is happening?

A1: A dark coloration during the reaction, particularly when using phosphorus oxychloride (POCl₃), is often indicative of an uncontrolled exothermic reaction. This can lead to the formation of degradation products and significantly lower the yield of your desired product.

Troubleshooting Steps:

  • Temperature Control: The reaction can be highly exothermic. It is crucial to control the temperature, especially during the initial stages. Consider using an ice-water bath to manage the temperature after the initial heating phase.[1]

  • Reagent Addition: Add reagents, particularly phosphorus pentachloride (PCl₅) if used, slowly and in a controlled manner to prevent a rapid increase in temperature.

  • Monitoring: Closely monitor the reaction temperature and reflux rate. If reflux becomes too vigorous, cool the reaction vessel immediately.[1]

Q2: I am observing significant byproduct formation. How can I improve the purity and yield?

A2: Byproduct formation can arise from several factors, including reaction temperature, the choice of chlorinating agent, and the presence of moisture.

Troubleshooting Steps:

  • Chlorinating Agent: The choice and ratio of the chlorinating agent can impact byproduct formation. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can sometimes offer better results than POCl₃ alone.

  • Reaction Time and Temperature: Over- or under-heating the reaction can lead to incomplete conversion or the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purification: Proper workup and purification are critical. Washing the crude product with a dilute sodium hydroxide solution can help remove acidic impurities.[1] Subsequent purification by recrystallization or column chromatography is often necessary to obtain a high-purity product.

Q3: The final product is difficult to solidify and purify. What are the best practices for isolation?

A3: The physical properties of the crude product can make isolation challenging.

Troubleshooting Steps:

  • Quenching: Pouring the reaction mixture onto crushed ice with vigorous stirring is a common method for quenching and precipitating the product.[1] Ensure rapid and efficient stirring to break the product into small, easily filterable particles.[1]

  • Extraction: If the product does not readily precipitate or is oily, extraction with a suitable organic solvent like dichloromethane is an alternative.

  • Drying: Ensure the final product is thoroughly dried, as residual solvent or moisture can affect its physical state and purity.

Data on Yield Improvement

The following table summarizes the impact of different reaction conditions on the yield of related nicotinonitrile derivatives, which can provide insights for optimizing the synthesis of this compound.

Intermediate/ProductCatalyst/Reagent VariationSolventTemperature (°C)Yield (%)Purity (%)Reference
2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamideBeta-alanine acetateMethanol20-3088.498[2]
2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamidePiperidine acetateMethanol20-3075.598.3[2]
2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamideBeta-alanineMethanol20-3069.397.2[2]
2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamideBeta-alanine acetateToluene20-3083.393.7[2]
2-chloro-4-methylnicotinonitrilePOCl₃-105-1106396[2]
2-chloro-4-methylnicotinonitrilePOCl₃ (1.5 eq) + PCl₅ (0.5 eq)-105-1106293[2]
2-chloro-4-methylnicotinonitrilePOCl₃-80-8537.687.7[2]

Experimental Protocols

Synthesis of 2-Chloronicotinonitrile (A model protocol that can be adapted)

This protocol is for the synthesis of 2-chloronicotinonitrile and can serve as a starting point for the synthesis of this compound, with appropriate modifications for the different starting material.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Reagent Addition: To the flask, add the starting N-oxide of the corresponding nicotinamide. Carefully add phosphorus oxychloride (POCl₃).

  • Heating and Reflux: Heat the mixture. An exothermic reaction will occur, and the POCl₃ will begin to reflux. Control the reflux rate by using an ice-water bath if the reaction becomes too vigorous.[1]

  • Continued Heating: Once the initial vigorous reaction subsides, continue heating the mixture under reflux for a specified period (e.g., 1.5 hours).[1]

  • Removal of Excess Reagent: After cooling, distill the excess POCl₃ under reduced pressure.[1]

  • Quenching and Precipitation: Pour the residual oil with vigorous stirring into a beaker containing crushed ice.[1] Allow the mixture to stand at a low temperature (e.g., 5°C) overnight to facilitate product precipitation.[1]

  • Filtration and Washing: Filter the crude product by suction and wash it with water.

  • Neutralization: Suspend the solid in a dilute solution of sodium hydroxide (e.g., 5%) and stir to neutralize any acidic impurities. Filter the solid again and wash with water until the filtrate is neutral.[1]

  • Drying and Purification: Dry the crude product. Further purification can be achieved by extraction with a suitable solvent (e.g., ether) followed by treatment with activated charcoal and recrystallization.[1]

Visual Guides

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Setup Reaction Vessel (Flask + Condenser) start->setup add_reagents Add Starting Material & POCl3 setup->add_reagents heat Heat Mixture add_reagents->heat control_reflux Control Exothermic Reaction (Ice Bath if needed) heat->control_reflux reflux Continue Reflux control_reflux->reflux distill Distill Excess POCl3 reflux->distill quench Quench on Ice distill->quench filter_wash Filter & Wash (Water) quench->filter_wash neutralize Neutralize with NaOH(aq) filter_wash->neutralize purify Dry & Purify (Recrystallization/Chromatography) neutralize->purify end Final Product purify->end troubleshooting_guide cluster_symptoms Observed Symptoms cluster_solutions Potential Solutions issue Low Yield or Impure Product dark_color Dark Reaction Color issue->dark_color Symptom byproducts Significant Byproducts issue->byproducts Symptom isolation_issue Difficult Isolation issue->isolation_issue Symptom temp_control Improve Temperature Control dark_color->temp_control Solution reagent_ratio Optimize Reagent Ratio byproducts->reagent_ratio Solution purification Refine Purification Method byproducts->purification Solution isolation_issue->purification Solution stirring Ensure Vigorous Stirring During Quenching isolation_issue->stirring Solution

References

Common byproducts in 2-Chloro-6-methylnicotinonitrile reactions and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylnicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I can expect in my reaction involving this compound?

A1: The most common byproducts arise from two main reaction pathways: hydrolysis and nucleophilic substitution.

  • Hydrolysis Products: The chloro group at the 2-position is susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions, leading to the formation of 2-Hydroxy-6-methylnicotinonitrile.

  • Nucleophilic Substitution Products: Any nucleophile present in your reaction mixture (e.g., amines, alcohols, thiols) can potentially displace the chloride atom, resulting in a variety of 2-substituted pyridine derivatives.[1][2] The reactivity of 2-chloropyridines towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[2]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted this compound and other reagents.

  • Isomeric Impurities: Depending on the synthetic route used to obtain the starting material, isomeric impurities may be present. For instance, nitration of 2-chloronaphthalene, a related synthesis, is known to produce a mixture of isomers.[3]

Q2: My reaction mixture has turned brown. What could be the cause?

A2: Discoloration, particularly the formation of a brown color, can be indicative of several issues:

  • Degradation: The compound may be degrading, potentially due to excessive heat or prolonged reaction times.

  • Side Reactions: The formation of polymeric or complex colored byproducts can lead to a brown appearance.

  • Residual Impurities: Impurities from the starting materials or solvents could be reacting to form colored species. A patent describing the preparation of a related compound, 2-chloro-4-methyl nicotinonitrile, mentions obtaining a brown solid after evaporation.[4]

Q3: How can I minimize the formation of the hydrolysis byproduct, 2-Hydroxy-6-methylnicotinonitrile?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions.

  • Use Dry Solvents: Ensure all solvents are thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control pH: Avoid strongly acidic or basic conditions if water is unavoidably present, as these can catalyze hydrolysis.

Troubleshooting Guides

Guide 1: Identifying Unknown Byproducts

If you observe unexpected spots on your TLC or peaks in your HPLC/GC analysis, follow this guide to identify the potential byproducts.

Observation Potential Cause Recommended Action
A more polar spot/peak than the starting material.Hydrolysis to 2-Hydroxy-6-methylnicotinonitrile.Run a co-spot on TLC with a standard of the hydroxy compound, if available. Analyze the isolated byproduct by mass spectrometry to check for a molecular weight corresponding to the replacement of -Cl with -OH.
A spot/peak with a higher molecular weight.Nucleophilic substitution by another reagent in the reaction.Determine the molecular weight of the byproduct by mass spectrometry. The mass difference between the byproduct and the starting material will indicate the nucleophile that has been added.
Multiple new spots/peaks.Degradation or complex side reactions.Re-evaluate the reaction conditions (temperature, reaction time). Consider lowering the temperature or reducing the reaction time. Analyze the crude mixture by LC-MS to get an overview of the different species formed.
Presence of starting material after the expected reaction time.Incomplete reaction.Increase the reaction time, temperature, or the amount of the excess reagent. Check the purity and reactivity of your reagents.
Guide 2: Purification Strategy for this compound

This guide provides a general workflow for the purification of this compound from a typical reaction mixture.

Diagram: Purification Workflow

Purification_Workflow Purification Workflow for this compound start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with water, brine) start->workup extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) workup->extraction drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Assess Purity (TLC, HPLC, GC) concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product chromatography Column Chromatography purification_choice->chromatography Oily Product or Multiple Impurities final_product Pure this compound purification_choice->final_product Purity > 98% recrystallization->final_product chromatography->final_product

Caption: A general workflow for the purification of this compound.

Quantitative Data

The following table summarizes kinetic data for the hydrolysis of 2-chloropyridine, which can serve as an analogue to estimate the stability of this compound under similar conditions.

Table 1: Hydrolysis Kinetics of 2-Chloropyridine in Supercritical Water [5]

Temperature (°C)Rate Constant (k, s⁻¹)
4500.0012
5000.0045
5500.0135
5750.0250

Data adapted from a study on the hydrolysis of 2-chloropyridine.[5] This demonstrates that the rate of hydrolysis increases significantly with temperature.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup and Extraction

This protocol is a general method for the initial purification of this compound from a reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature and cautiously pour it into a separatory funnel containing water or a suitable quenching solution (e.g., saturated sodium bicarbonate solution if the reaction is acidic).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Diagram: Troubleshooting Impurity Formation

Troubleshooting_Impurities Troubleshooting Guide for Impurity Formation start Unexpected Byproduct Detected check_water Is water present in the reaction? start->check_water check_nucleophiles Are there other nucleophiles present? check_water->check_nucleophiles No hydrolysis Likely Hydrolysis Byproduct (2-Hydroxy-6-methylnicotinonitrile) check_water->hydrolysis Yes check_conditions Are the reaction conditions too harsh? check_nucleophiles->check_conditions No nucleophilic_sub Likely Nucleophilic Substitution Byproduct check_nucleophiles->nucleophilic_sub Yes degradation Degradation Products check_conditions->degradation Yes no_obvious_source Consider Impurities in Starting Materials check_conditions->no_obvious_source No solution_dry Action: Use anhydrous conditions. hydrolysis->solution_dry solution_purify_reagents Action: Purify other reagents. nucleophilic_sub->solution_purify_reagents solution_optimize_conditions Action: Lower temperature, shorten time. degradation->solution_optimize_conditions solution_analyze_sm Action: Analyze purity of starting materials. no_obvious_source->solution_analyze_sm

Caption: A decision tree for troubleshooting the source of byproduct formation.

References

Optimization of reaction conditions for 2-Chloro-6-methylnicotinonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methylnicotinonitrile. It provides detailed experimental protocols, troubleshooting guidance for common issues, and answers to frequently asked questions to facilitate the optimization of your reaction conditions.

Experimental Protocols

A primary route for the synthesis of this compound is the chlorination of a hydroxypyridine precursor. The following protocol details the conversion of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to the desired product.

Synthesis of this compound

This procedure outlines the chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using phosphorus oxychloride (POCl₃).

Materials:

  • 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • 4M Sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • In a fume hood, carefully add an excess of phosphorus oxychloride to the flask.

  • Heat the mixture to 130°C and stir for 2 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Dissolve the residue in dichloromethane.

  • Carefully add 4M sodium hydroxide solution to the dichloromethane solution with stirring until the pH of the aqueous layer reaches 8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Parameters and Reported Yield

Starting MaterialReagentTemperatureTimeYieldReference
6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrilePhosphorus oxychloride130°C2 hrs99%[1]

Table 2: HNMR Data for 2-Chloro-6-methyl-3-pyridinecarbonitrile

Chemical Shift (δ)MultiplicityIntegrationAssignmentSolventReference
2.65 ppms3H-CH₃CDCl₃[1]
7.24 ppmd, J=8.0Hz1HPyridine ring HCDCl₃[1]
7.89 ppmd, J=8.0Hz1HPyridine ring HCDCl₃[1]

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Question: My reaction is turning dark and appears to be producing a lot of tar-like byproducts. What could be the cause and how can I prevent it?

Answer: A dark reaction mixture and the formation of tar are often indicative of an exothermic reaction that is not well-controlled. The reaction of phosphorus oxychloride with hydroxypyridines can be highly exothermic.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is carefully monitored and controlled. A sudden increase in temperature can lead to decomposition and polymerization of starting materials and products.

  • Slow Reagent Addition: Add the phosphorus oxychloride slowly and in portions to the starting material, especially during the initial phase of the reaction, to manage the exotherm.

  • Cooling: Have an ice bath ready to cool the reaction if the temperature begins to rise uncontrollably.

Question: The yield of my reaction is significantly lower than expected. What are the potential reasons and how can I improve it?

Answer: Low yields can result from several factors, including incomplete reaction, side reactions, or issues with product isolation.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature for a sufficient amount of time to drive it to completion. Monitor the reaction progress using TLC or LC-MS.

  • Reagent Quality: Use freshly opened or properly stored phosphorus oxychloride. POCl₃ can hydrolyze over time, reducing its reactivity.

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is carefully adjusted. Inadequate neutralization can lead to product loss. Also, ensure thorough extraction of the product from the aqueous layer.

Question: I am observing an impurity with a different retention time on my TLC/LC-MS that I suspect is the corresponding nicotinamide or nicotinic acid. How can this be happening and how do I avoid it?

Answer: The nitrile group is susceptible to hydrolysis to the corresponding amide and subsequently to the carboxylic acid, especially under harsh acidic or basic conditions during work-up.

Troubleshooting Steps:

  • Controlled Quenching: When neutralizing the excess POCl₃, add the sodium hydroxide solution slowly and at a low temperature (e.g., in an ice bath) to avoid localized high temperatures and high base concentrations which can promote nitrile hydrolysis.

  • Minimize Contact Time: Do not leave the reaction mixture in strongly acidic or basic aqueous solutions for extended periods. Proceed with extraction promptly after neutralization.

  • Purification: If hydrolysis has occurred, the resulting amide or carboxylic acid can often be separated from the desired nitrile product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound?

A1: A common and effective starting material is 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Q2: What is the role of phosphorus oxychloride (POCl₃) in this reaction?

A2: Phosphorus oxychloride acts as a chlorinating and dehydrating agent, converting the hydroxyl group of the pyridinone into a chloro group.

Q3: Are there any significant safety precautions I should take when running this reaction?

A3: Yes. Phosphorus oxychloride is a corrosive and toxic chemical that reacts violently with water. This reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Care should be taken during the work-up to control the quenching of excess POCl₃.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The provided HNMR data can be used as a reference.

Q5: What are some common side reactions to be aware of?

A5: Besides the potential for tar formation from an uncontrolled exotherm and nitrile hydrolysis, incomplete chlorination can leave unreacted starting material. Also, side reactions involving the chlorinating agent can produce phosphorus-containing byproducts that need to be removed during the work-up and purification steps.

Visualizations

experimental_workflow start Start: 6-methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile add_pocl3 Add POCl3 start->add_pocl3 heat_reaction Heat to 130°C for 2h add_pocl3->heat_reaction concentrate Concentrate (remove excess POCl3) heat_reaction->concentrate dissolve_dcm Dissolve in DCM concentrate->dissolve_dcm neutralize Neutralize with 4M NaOH (pH 8) dissolve_dcm->neutralize extract Separate Organic Layer neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry final_concentrate Concentrate dry->final_concentrate product Product: 2-Chloro-6- methylnicotinonitrile final_concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Problem Encountered low_yield Low Yield issue->low_yield dark_reaction Dark Reaction / Tar issue->dark_reaction impurity Impurity (Amide/Acid) issue->impurity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn reagent_quality Reagent Quality? low_yield->reagent_quality workup_issue Work-up Issue? low_yield->workup_issue exotherm Uncontrolled Exotherm? dark_reaction->exotherm hydrolysis Nitrile Hydrolysis? impurity->hydrolysis incomplete_rxn_sol Increase reaction time/temp. Monitor with TLC/LC-MS. incomplete_rxn->incomplete_rxn_sol reagent_quality_sol Use fresh POCl3. Ensure anhydrous conditions. reagent_quality->reagent_quality_sol workup_issue_sol Careful pH adjustment. Thorough extraction. workup_issue->workup_issue_sol exotherm_sol Slow reagent addition. Use ice bath for cooling. exotherm->exotherm_sol hydrolysis_sol Controlled, low-temp quenching. Minimize work-up time. hydrolysis->hydrolysis_sol

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of Crude 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-6-methylnicotinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem Possible Cause Suggested Solution
Low Recovery of Purified Product - The chosen recrystallization solvent is too good, and the product remains in the mother liquor. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.
Product Oils Out Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent. - The presence of impurities is disrupting the crystal lattice formation.- Use a lower-boiling point solvent or a solvent mixture. - Try to "shock" the solution by scratching the inside of the flask with a glass rod or adding a seed crystal. - If oiling out persists, consider purification by column chromatography first.
Colored Impurities Persist in Crystals - The impurity has similar solubility characteristics to the product. - The impurity is trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization using a different solvent system may be necessary.
No Crystal Formation Upon Cooling - The solution is not supersaturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product. - Allow the solution to cool slowly to room temperature, followed by placing it in an ice bath. - Induce crystallization by scratching the flask or adding a seed crystal.

Column Chromatography Issues

Problem Possible Cause Suggested Solution
Poor Separation of Product and Impurities - The chosen eluent system has inappropriate polarity. - The column was not packed properly, leading to channeling. - The column was overloaded with the crude product.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate. - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate amount of crude product for the column size (typically a 1:30 to 1:100 ratio of crude product to silica gel by weight).
Product Elutes Too Quickly (Low Retention) - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Does Not Elute from the Column - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of the Compound on the Column - The compound is not fully soluble in the eluent. - The compound is interacting strongly with the stationary phase.- Ensure the crude product is fully dissolved in a minimum amount of the eluent or a slightly more polar solvent before loading it onto the column. - Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds, to reduce interactions with the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as hydrolysis of the nitrile group to an amide or carboxylic acid, and isomers formed during synthesis. The crude product may also contain residual solvents and reagents from the reaction.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on the purification of similar compounds like 2-chloronicotinonitrile, a good starting point for recrystallization is a non-polar solvent mixture such as ligroin-acetone or hexane-ethyl acetate.[1] The optimal solvent system should be determined experimentally by testing the solubility of the crude product in various solvents.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the purity of fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same eluent system used for the column. The spots corresponding to the desired product should have the same retention factor (Rf) and should be free from other spots.

Q4: My purified this compound is still slightly colored. What can I do?

A4: A persistent color may indicate the presence of highly colored impurities. You can try treating a solution of your compound with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it hot to remove the charcoal. Subsequent recrystallization should yield a colorless product.

Q5: What are the expected storage conditions for purified this compound?

A5: The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture to prevent degradation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from the purification of the related compound 2-chloronicotinonitrile and should be optimized for this compound.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent mixture (e.g., hexane-ethyl acetate). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Start with a low polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table provides hypothetical but representative data for the purification of 10g of crude this compound. Actual results may vary.

Purification Method Solvent/Eluent System Initial Purity (%) Final Purity (%) Recovery (%)
Recrystallization Hexane:Ethyl Acetate (4:1)909875
Column Chromatography Gradient: 5% to 20% Ethyl Acetate in Hexane90>9985

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end End Product Crude Crude 2-Chloro-6- methylnicotinonitrile Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Option 2 PurityCheck Purity Check (TLC, HPLC, NMR) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PureProduct Pure Product (>98%) PurityCheck->PureProduct Purity Met ImpureProduct Impure Product (<98%) PurityCheck->ImpureProduct Purity Not Met ImpureProduct->ColumnChromatography Re-purify

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem LowRecovery Low Recovery Problem->LowRecovery Yes OilingOut Oiling Out Problem->OilingOut Yes ColoredCrystals Colored Crystals Problem->ColoredCrystals Yes NoCrystals No Crystals Form Problem->NoCrystals Yes End Successful Crystallization Problem->End No Solution1 Change Solvent System Use Less Solvent LowRecovery->Solution1 Solution2 Use Lower Boiling Solvent Add Seed Crystal OilingOut->Solution2 Solution3 Use Activated Charcoal Re-recrystallize ColoredCrystals->Solution3 Solution4 Concentrate Solution Scratch Flask NoCrystals->Solution4 Solution1->Start Retry Solution2->Start Retry Solution3->Start Retry Solution4->Start Retry

Caption: Troubleshooting decision tree for recrystallization issues.

References

Troubleshooting guide for 2-Chloro-6-methylnicotinonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-6-methylnicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when starting from 2-hydroxy-6-methylnicotinonitrile or related precursors using phosphorus oxychloride (POCl₃).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a sufficient excess of the chlorinating agent (e.g., POCl₃). Literature suggests using a significant excess of POCl₃ can drive the reaction to completion.

    • Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A typical procedure involves heating under reflux at 115–120°C for 1.5 hours.[1]

    • Moisture: The presence of water can decompose the chlorinating agent (POCl₃) and the starting material. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Product Degradation:

    • Excessive Heat: While heat is necessary, prolonged exposure to high temperatures can lead to the degradation of the product. Do not exceed the recommended reaction temperature. The reaction can be highly exothermic, and if not controlled, can lead to a dark red or black reaction mixture and product degradation.[1]

    • Work-up Conditions: During the work-up, quenching the reaction mixture with ice is a critical step. Pouring the residual oil into crushed ice with vigorous stirring helps to dissipate heat and solidify the product in a manageable form.[1]

  • Losses During Work-up and Purification:

    • Incomplete Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent.

    • Purification Losses: During recrystallization or column chromatography, some product loss is inevitable. Optimize your purification method to maximize recovery. For instance, after filtration and washing, the crude product can be further purified by extraction with anhydrous ether in a Soxhlet apparatus.[1]

Q2: I am observing a dark-colored reaction mixture. What does this indicate and how can I prevent it?

A: A dark red to black reaction mixture is often a sign of an uncontrolled exothermic reaction.[1] This can lead to the formation of impurities and a lower yield of the desired product.

  • Prevention:

    • Slow Addition of Reagents: Add the reagents, particularly phosphorus oxychloride, slowly and with adequate cooling to manage the initial exotherm.

    • Temperature Control: The reaction temperature should be carefully controlled. A spontaneous, vigorous refluxing of phosphorus oxychloride can occur, which needs to be managed, for example, by using an ice-water bath to control the rate of reflux.[1]

Q3: The product is difficult to isolate from the reaction mixture. What are the best practices for work-up?

A: Isolating this compound can be challenging due to its physical properties and the nature of the reaction byproducts.

  • Quenching: The residual dark-brown oil after the removal of excess POCl₃ should be poured with vigorous stirring into crushed ice.[1] Slow or inefficient stirring can result in the formation of large, unmanageable clumps that may not solidify completely.[1]

  • Purification of Crude Product: The crude product is often a light-brown solid.[1] It can be purified by suspending it in a dilute sodium hydroxide solution to remove acidic impurities, followed by washing with water until the filtrate is neutral.[1]

  • Final Purification: A Soxhlet extraction with anhydrous ether over a layer of anhydrous sodium carbonate can be an effective final purification step.[1] The sodium carbonate helps to remove any residual moisture and acidic impurities.[1]

Q4: What are the main impurities I should expect and how can I minimize them?

A: The primary impurities can include unreacted starting material, hydrolyzed intermediates, and byproducts from side reactions.

  • Unreacted Starting Material (2-hydroxy-6-methylnicotinonitrile): This can be minimized by ensuring the reaction goes to completion (see Q1).

  • Acidic Impurities: These are effectively removed by washing the crude product with a dilute base solution, such as 5% sodium hydroxide.[1]

  • Polymeric or Tarry Materials: These can form due to uncontrolled reaction temperatures. Careful temperature management is key to minimizing their formation.

Data Presentation

Table 1: Typical Reaction Conditions for Chlorination of Hydroxypyridine Derivatives

ParameterConditionReference
Starting MaterialNicotinamide-1-oxide[1]
Chlorinating AgentsPhosphorus pentachloride, Phosphorus oxychloride[1]
Molar Ratio (Substrate:PCl₅:POCl₃)1 : 1.39 : excess[1]
TemperatureSlowly raised to 100°C, then reflux at 115-120°C[1]
Reaction Time1.5 hours at reflux[1]
Reported Yield35-39%[1]

Table 2: Alternative Chlorination Method using Equimolar POCl₃

ParameterConditionReference
Substrate2-Hydroxypyridines[2]
Chlorinating AgentPhosphorus oxychloride (equimolar)[2]
BasePyridine (1 equivalent)[2]
SolventSolvent-free[2]
Temperature140-160°C in a sealed reactor[2]
Reaction Time2 hours[2]
YieldGenerally high[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Hydroxy-6-methylnicotinonitrile (General Procedure)

This protocol is a generalized procedure based on the chlorination of hydroxypyridines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 2-hydroxy-6-methylnicotinonitrile.

  • Reagent Addition: In a fume hood, cautiously add phosphorus oxychloride (POCl₃) to the flask. The reaction can be exothermic.

  • Heating: Heat the reaction mixture to reflux (typically around 110-120°C) and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the pH is neutral.

    • Collect the precipitated solid by filtration.

  • Purification:

    • Wash the crude solid with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ligroin-acetone) to obtain pure this compound.[1]

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_Hydroxy_6_methylnicotinonitrile 2-Hydroxy-6-methylnicotinonitrile 2_Chloro_6_methylnicotinonitrile This compound 2_Hydroxy_6_methylnicotinonitrile->2_Chloro_6_methylnicotinonitrile Chlorination POCl3 POCl₃ / PCl₅

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dry Glassware - Starting Material Start->Reaction_Setup Reagent_Addition Slow Addition of Chlorinating Agent (POCl₃) Reaction_Setup->Reagent_Addition Heating Heat to Reflux (110-120°C, 1-2h) Reagent_Addition->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up: - Quench on ice - Neutralize Monitoring->Workup Reaction Complete Purification Purification: - Filtration - Recrystallization Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Dark_Mixture Dark Reaction Mixture Problem->Dark_Mixture Isolation_Issue Difficult Isolation Problem->Isolation_Issue Incomplete_Reaction Incomplete Reaction? - Check reagents - Time/Temp Low_Yield->Incomplete_Reaction Degradation Product Degradation? - Control temp - Check work-up Low_Yield->Degradation Losses Work-up Losses? - Optimize extraction - Optimize purification Low_Yield->Losses Exotherm Uncontrolled Exotherm? - Slow addition - Cooling Dark_Mixture->Exotherm Quenching Improper Quenching? - Vigorous stirring - Sufficient ice Isolation_Issue->Quenching

Caption: Troubleshooting logic for common synthesis issues.

References

How to avoid decomposition of 2-Chloro-6-methylnicotinonitrile during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloro-6-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this compound in chemical reactions while minimizing its decomposition. The information provided is based on established principles of organic chemistry and data from structurally related compounds, such as 2-chloropyridines, due to limited specific data on this compound itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound during reactions?

A1: Based on the reactivity of related 2-chloropyridine compounds, the primary decomposition pathways for this compound are believed to be:

  • Hydrolysis: The chloro group can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions and at elevated temperatures, leading to the formation of 2-hydroxy-6-methylnicotinonitrile. The nitrile group can also undergo hydrolysis to the corresponding amide or carboxylic acid, though this typically requires more forcing conditions.

  • Nucleophilic Attack: Strong nucleophiles can displace the chloride, leading to undesired side products. The pyridine nitrogen can also be quaternized by alkylating agents, which can affect the reactivity of the ring.

  • Thermal Decomposition: At elevated temperatures, 2-chloropyridines can decompose, potentially leading to the formation of various byproducts.[1] For instance, thermal decomposition of related compounds can produce hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]

  • Catalyst-Mediated Decomposition: In palladium-catalyzed cross-coupling reactions, improper reaction conditions can lead to catalyst deactivation and side reactions such as hydrodehalogenation (replacement of the chloro group with hydrogen) or homocoupling.[2][3]

Q2: What are the ideal storage conditions to ensure the stability of this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to prevent moisture ingress. It is also advisable to store it away from strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material (this compound) remains largely unreacted.

  • Formation of significant amounts of boronic acid homocoupling product.

  • Presence of hydrodehalogenation byproduct (6-methylnicotinonitrile).

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the metal center and promote the desired reaction.[2]
Insufficient Catalyst Activity 2-Chloropyridines are less reactive than their bromo or iodo analogs.[2] Use a highly active palladium precatalyst (e.g., G3 or G4 palladacycles) and consider increasing the catalyst loading (e.g., to 3-5 mol%).
Ineffective Base A strong base is often required to activate the boronic acid.[2] Screen strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2][4] The choice of base can be critical and may need to be optimized for your specific substrates.[2]
Suboptimal Temperature The oxidative addition of the C-Cl bond can be slow.[3] Gradually increase the reaction temperature (typically in the range of 80-120 °C) to facilitate this step.[2][4]
Presence of Oxygen Oxygen can lead to catalyst deactivation and promote boronic acid homocoupling.[2] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling cause1 Catalyst Deactivation? start->cause1 cause2 Ineffective Base? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Oxygen Present? start->cause4 solution1 Use Bulky Ligands (e.g., SPhos, XPhos) cause1->solution1 Yes end Improved Yield solution1->end solution2 Screen Strong Bases (e.g., K₃PO₄, Cs₂CO₃) cause2->solution2 Yes solution2->end solution3 Increase Temperature (80-120 °C) cause3->solution3 Yes solution3->end solution4 Degas Solvents & Use Inert Atmosphere cause4->solution4 Yes solution4->end

Issue 2: Decomposition during Nucleophilic Aromatic Substitution (SNA r)

Symptoms:

  • Formation of multiple unidentified byproducts.

  • Low yield of the desired substituted product.

  • Recovery of hydrolyzed starting material (2-hydroxy-6-methylnicotinonitrile).

Possible Causes & Solutions:

CauseRecommended Solution
Reaction Temperature is too High High temperatures can lead to thermal decomposition.[1] If possible, run the reaction at a lower temperature for a longer duration.
Strongly Basic or Acidic Conditions These conditions can promote hydrolysis of the chloro group or the nitrile functionality. Use the mildest base or acid that is effective for the desired transformation. If a strong base is required, consider using a non-nucleophilic base at low temperatures.
Presence of Water Water can act as a nucleophile, leading to hydrolysis. Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere.
Side Reactions with the Nucleophile The nucleophile may react at other positions on the ring or with the nitrile group. Consider protecting sensitive functional groups on your nucleophile or substrate if necessary.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This is a general guideline and may require optimization for specific substrates.

  • In a sealed tube, dissolve this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv) in a suitable anhydrous solvent (e.g., DMF, NMP, or 1,4-dioxane).

  • Add a suitable base if required (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

SNAr_Decomposition_Pathway cluster_conditions start This compound product1 2-Hydroxy-6-methylnicotinonitrile (Hydrolysis Product) start->product1 H₂O product2 2-Nu-6-methylnicotinonitrile (Desired Product) start->product2 product3 Degradation Products start->product3 condition1 Strong Base / Heat condition2 Strong Nucleophile (Nu⁻) condition3 Excessive Heat

References

Technical Support Center: Catalyst Selection for 2-Chloro-6-methylnicotinonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Chloro-6-methylnicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of C-C and C-N bond formation with this challenging substrate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound and similar 2-chloropyridine derivatives.

Q1: I am observing low or no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I resolve this?

A1: Low reactivity is a frequent challenge with 2-chloropyridines due to the strong carbon-chlorine bond, which complicates the oxidative addition step in the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[1][2]

Troubleshooting Steps:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These promote the oxidative addition and shield the palladium center from pyridine coordination.[2][3]

  • Reaction Temperature: Increasing the temperature (typically in the 80-120 °C range) can help overcome the activation barrier for C-Cl bond cleavage. Be aware that higher temperatures might also accelerate side reactions.[2][3]

  • Base Selection: The choice of base is critical. For challenging couplings of 2-chloropyridines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[3]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst degradation and promote undesirable side reactions like homocoupling.[1][2]

Q2: My reaction is producing significant side products, such as homocoupled boronic acid and protodeboronation. How can I minimize these?

A2:

  • Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, is often caused by excess water or base.[1][2]

    • Solution: Use anhydrous solvents and reagents. Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.[3]

  • Homocoupling: The self-coupling of the boronic acid can be promoted by the presence of oxygen or if the catalytic cycle is slow.[1]

    • Solution: Thoroughly degas all solvents and ensure a robust inert atmosphere.[1] Using a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species can also reduce homocoupling.

Q3: In my Buchwald-Hartwig amination, the reaction is sluggish or fails to go to completion. What should I try?

A3: Similar to Suzuki couplings, the C-Cl bond of this compound is challenging to activate for C-N bond formation.

  • Catalyst and Ligand: Employ a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos, RuPhos). These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.

Q4: I'm attempting a Sonogashira coupling and observing significant alkyne homocoupling (Glaser coupling). How can this be prevented?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary pathway for homocoupling.

  • Inert Atmosphere: Meticulous degassing of solvents and maintaining a strict inert atmosphere is crucial to prevent oxidative homocoupling.

  • Amine Base: The choice of amine base can influence the reaction. Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can also act as the solvent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

A1: There are two main reasons. First, the carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition to the palladium catalyst more difficult.[2] Second, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle. This is often referred to as the "2-pyridyl problem".[2]

Q2: Which type of cross-coupling reaction is generally most suitable for this compound?

A2: The suitability depends on the desired bond to be formed (C-C or C-N).

  • Suzuki-Miyaura Coupling (C-C): Very versatile for introducing aryl or vinyl groups, but requires a highly active catalyst system (e.g., Pd with Buchwald ligands) to overcome the low reactivity of the C-Cl bond.

  • Buchwald-Hartwig Amination (C-N): The method of choice for forming C-N bonds with primary or secondary amines. Like the Suzuki coupling, it necessitates a robust catalyst system with bulky, electron-rich ligands.

  • Sonogashira Coupling (C-C, alkyne): Effective for introducing terminal alkynes. Both copper-catalyzed and copper-free methods can be employed, with the latter often preferred to minimize alkyne homocoupling.

Q3: How do I select the optimal palladium catalyst and ligand?

A3: For a challenging substrate like this compound, the catalyst system is critical.

  • Palladium Source: Precatalysts such as XPhos Pd G3 or SPhos Pd G2 are often preferred as they are air-stable and efficiently generate the active Pd(0) species in solution. Alternatively, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand can be used.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are generally the most effective. For Suzuki and Buchwald-Hartwig reactions, biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices. For Sonogashira couplings, ligands like PPh₃ can be effective, especially in copper-catalyzed systems.

Q4: What is the role of the base in these cross-coupling reactions?

A4: The base plays a crucial role in one or more steps of the catalytic cycle, depending on the specific reaction.

  • In Suzuki-Miyaura coupling, the base activates the organoboron species to facilitate transmetalation to the palladium center.[3]

  • In Buchwald-Hartwig amination, the base deprotonates the amine, allowing it to coordinate to the palladium catalyst.

  • In Sonogashira coupling, the base deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[4]

Q5: Is it necessary to perform these reactions under an inert atmosphere?

A5: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation. Oxygen can also promote undesirable side reactions, such as the homocoupling of boronic acids or alkynes.[1][2]

Data Presentation

The following tables provide a summary of typical reaction conditions for the cross-coupling of challenging 2-chloropyridine substrates, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1004-12>85
XPhos Pd G3K₃PO₄Toluene80-1002-8>90
PEPPSI™-IPrK₂CO₃t-BuOH806-1875-90
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O10012-2450-70

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-2470-90
Pd(OAc)₂ / RuPhosNaOtBu1,4-Dioxane1002-10>85
BrettPhos Pd G3LHMDSTHF65-804-16>90

Table 3: Representative Conditions for Sonogashira Coupling of 2-Chloropyridines

Catalyst System (Pd / Cu Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ / CuI / PPh₃Et₃NTHFRoom Temp - 506-1680-95
PdCl₂(PPh₃)₂ / CuIDIPAToluene60-804-1275-90
XPhos Pd G3 (Copper-free)Cs₂CO₃1,4-Dioxane80-10012-2470-85

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific coupling partners.

Protocol 1: Sonogashira Cross-Coupling of a Halogenated Nicotinonitrile Derivative

This protocol is adapted from a procedure for a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, and is a good starting point for the Sonogashira coupling of this compound.[5]

Materials:

  • This compound

  • Terminal alkyne (1.0 equiv)

  • Pd(PPh₃)₄ (0.15 equiv)

  • Copper(I) iodide (CuI) (0.3 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of the terminal alkyne (1.0 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes at room temperature.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • Add the amine, followed by this compound.

  • Seal the vessel and heat the reaction mixture to 100-110 °C, monitoring its progress.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate workflows and logical relationships to aid in experimental design and troubleshooting.

Experimental_Workflow General Workflow for Cross-Coupling of this compound cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Select Coupling Partners (e.g., Boronic Acid, Amine, Alkyne) reagents Gather Reagents: - this compound - Coupling Partner - Pd Catalyst/Precatalyst - Ligand - Base - Anhydrous, Degassed Solvent start->reagents setup Assemble Dry Glassware under Inert Atmosphere (Ar/N2) reagents->setup add_solids Add Solids: Substrate, Coupling Partner, Base, Catalyst, Ligand setup->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat Heat to Optimized Temperature (e.g., 80-110°C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Tree Troubleshooting Low Yield for Suzuki Coupling decision decision action action issue issue issue_start Low or No Yield decision1 Starting Material Consumed? issue_start->decision1 decision2 Side Products Observed? decision1->decision2 Yes action1 Increase Temperature Switch to more active catalyst (e.g., Buchwald Ligand System) Increase Catalyst Loading decision1->action1 No decision3 Main Side Product Homocoupling? decision2->decision3 Yes action4 Screen Different Bases (K3PO4, Cs2CO3) Check Reagent Purity decision2->action4 No / Complex Mixture action2 Use Anhydrous Solvents Use Pinacol Ester or Trifluoroborate Salt decision3->action2 No (Protodeboronation) action3 Ensure Thorough Degassing Use Pd(0) Source or Efficient Precatalyst decision3->action3 Yes

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

References

Monitoring the progress of 2-Chloro-6-methylnicotinonitrile reactions by TLC/HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-Chloro-6-methylnicotinonitrile using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of monitoring my this compound reaction with TLC/HPLC?

Monitoring the reaction allows you to track the consumption of the starting material (this compound) and the formation of the product over time. This helps determine the reaction's progress and when it has reached completion, preventing unnecessary reaction time and potential side-product formation.

Q2: How do I choose an appropriate solvent system for TLC analysis?

A good starting point for developing a TLC solvent system is a 1:1 mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate). You can then adjust the ratio to achieve optimal separation, where the starting material and product spots are well-defined and have distinct Rf values. The goal is to have the Rf value of the product be around 0.3-0.5 for the best resolution.

Q3: How can I visualize the spots on my TLC plate if this compound and its products are colorless?

Since many organic compounds are not visible to the naked eye, a common visualization technique is using a UV lamp. Most commercial TLC plates contain a fluorescent indicator that glows under UV light (typically at 254 nm). Compounds that absorb UV light will appear as dark spots on the glowing background. Other methods include using staining agents like potassium permanganate or iodine, which react with the compounds to produce colored spots.

Q4: What are the key parameters to consider when developing an HPLC method for this reaction?

The most critical parameters for an HPLC method are the column, mobile phase composition, and detector settings. A reverse-phase C18 column is a common choice for separating organic molecules. The mobile phase typically consists of a mixture of water (often with an acid additive like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol. The ratio of these solvents can be adjusted to achieve the desired separation. A UV detector is suitable for detecting aromatic compounds like this compound.

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Inappropriate solvent system polarity.Adjust the polarity of the mobile phase. If spots streak up the plate, the solvent may be too polar.
Spots are not moving from the baseline (Low Rf) The mobile phase is not

Impact of solvent choice on 2-Chloro-6-methylnicotinonitrile reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylnicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of solvent choice on reaction kinetics.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. However, the use of electron-deficient heteroaryl chlorides like this compound can present challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low reactivity of 2-chloropyridines is a common issue due to the strong C-Cl bond, which hinders the initial oxidative addition step in the catalytic cycle. Key areas to troubleshoot are:

  • Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. More active systems are often required.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands. These promote the formation of the active monoligated Pd(0) species.

  • Base Selection: The base is crucial for activating the boronic acid. Its strength and solubility are critical.

    • Recommendation: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).

  • Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water, such as dioxane/water, toluene/water, or THF/water, is often optimal.

  • Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition.

    • Recommendation: Increase the reaction temperature to 80-120 °C. Microwave irradiation can also be effective.

Q2: I am observing significant side products, such as protodeboronation and homocoupling. How can I minimize these?

A2:

  • Protodeboronation (cleavage of the C-B bond): This is often caused by excess water or acidic impurities.

    • Recommendation: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.

  • Homocoupling (coupling of two boronic acid molecules): This can be promoted by the presence of oxygen.

    • Recommendation: Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas like argon or nitrogen.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling of a generic 2-chloropyridine with phenylboronic acid, highlighting the impact of different solvent systems. Note: These are illustrative yields and reaction times, and results with this compound may vary.

Solvent System (v/v)Temperature (°C)Time (h)Yield (%)
Toluene/H₂O (4:1)1001265
1,4-Dioxane/H₂O (4:1)1001285
THF/H₂O (4:1)801670
DME/H₂O (4:1)901478
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) to the flask.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Track the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Catalyst/Ligand Inactivity? start->catalyst base Ineffective Base? start->base solvent Inappropriate Solvent? start->solvent temp Insufficient Temperature? start->temp solution_catalyst Use Buchwald ligands (SPhos, XPhos) or NHC ligands catalyst->solution_catalyst YES solution_base Screen strong bases (K₃PO₄, Cs₂CO₃) base->solution_base YES solution_solvent Use Dioxane/H₂O or Toluene/H₂O mixtures solvent->solution_solvent YES solution_temp Increase temperature to 80-120 °C or use microwave temp->solution_temp YES

Troubleshooting workflow for low yield in Suzuki coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. As with Suzuki couplings, the reactivity of this compound requires careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I check?

A1: Similar to Suzuki couplings, the main hurdles are the inertness of the C-Cl bond and potential catalyst inhibition.

  • Catalyst and Ligand: This is the most critical factor.

    • Recommendation: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand. BrettPhos and RuPhos are often effective for coupling with primary and secondary amines, respectively.[1]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.

  • Solvent Choice: The solvent's polarity and ability to dissolve the base are important.

    • Recommendation: Aprotic solvents like toluene, 1,4-dioxane, and THF are commonly used.[2]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.

    • Recommendation: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).

Q2: I am attempting to couple a primary amine, but I am observing diarylation or other side products. How can I improve selectivity?

A2:

  • Ligand Choice: Certain ligands are designed to favor monoarylation.

    • Recommendation: BrettPhos is known to promote the selective monoarylation of primary amines.

  • Reaction Conditions: Lowering the temperature or reducing the reaction time may improve selectivity.

Data Presentation: Solvent Effects on Buchwald-Hartwig Amination

The following table presents representative data for the Buchwald-Hartwig amination of a generic 2-chloropyridine with morpholine. Note: These are illustrative yields and reaction times, and results with this compound may vary.

SolventTemperature (°C)Time (h)Yield (%)
Toluene100690
1,4-Dioxane100888
THF801275
t-BuOH901082
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M with respect to the chloropyridine).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath (typically 80-110 °C) with stirring for the required time (2-24 h).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Pd Precatalyst, Base, 2-Cl-6-Me-Nicotinonitrile, and Amine B Add Anhydrous, Degassed Solvent A->B C Heat and Stir (80-110 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool, Dilute, and Wash D->E Reaction Complete F Dry, Concentrate, and Purify E->F G Characterize Product F->G

Experimental workflow for Buchwald-Hartwig amination.

III. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group in this compound activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a metal-free alternative for introducing nucleophiles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction with an amine nucleophile is sluggish. How can I increase the reaction rate?

A1: The rate of SNAr reactions is highly dependent on the solvent and reaction conditions.

  • Solvent Choice: Polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile.

    • Recommendation: Solvents like DMSO, DMF, and NMP are excellent choices for accelerating SNAr reactions. Protic solvents like alcohols can slow down the reaction by hydrogen-bonding with the nucleophile.

  • Temperature: Increasing the temperature will generally increase the reaction rate.

    • Recommendation: Heating the reaction, potentially in a sealed tube or under microwave irradiation, can significantly reduce reaction times.

  • Nucleophile Strength: More nucleophilic amines will react faster.

    • Recommendation: If possible, use a more nucleophilic amine. The basicity of the amine also plays a role.

Q2: Are there any common side reactions to be aware of in SNAr reactions with this compound?

A2: With certain nucleophiles, side reactions can occur. For example, if using a primary amine, double substitution on the amine nitrogen is a possibility, though less common in SNAr than in other amination reactions. If the nucleophile has other reactive functional groups, these may also react under the reaction conditions.

Data Presentation: Solvent Effects on SNAr Reaction Kinetics

The following table shows representative data for the SNAr reaction of a generic 2-chloropyridine with piperidine, illustrating the profound effect of the solvent on the reaction rate. Note: These are illustrative reaction times and yields, and results with this compound may vary.

SolventTemperature (°C)Time (h)Yield (%)
DMSO120295
NMP120392
DMF120588
Toluene12024<10
Ethanol1202425
Experimental Protocol: General Procedure for SNAr with Amines
  • Reaction Setup: In a sealable reaction vessel, dissolve this compound (1.0 mmol) in the chosen polar aprotic solvent (e.g., DMSO, 3-5 mL).

  • Reagent Addition: Add the amine nucleophile (1.5-2.0 equiv.). If the amine is a salt, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 equiv.) should be added.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 120-180 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

SNAr_Solvent_Effect title Impact of Solvent on SNAr Reaction Rate solvents Solvent Type Polar Aprotic (DMSO, DMF, NMP) Polar Protic (Ethanol, Water) Apolar (Toluene, Hexane) rates Relative Reaction Rate Fast Slow Very Slow solvents:f1->rates:f1 solvents:f2->rates:f2 solvents:f3->rates:f3 explanation Reason Stabilizes charged intermediate, minimal nucleophile solvation Solvates and deactivates the nucleophile Poor solubility and no stabilization of intermediate rates:f1->explanation:f1 rates:f2->explanation:f2 rates:f3->explanation:f3

Logical relationship of solvent choice and SNAr reaction rate.

References

Validation & Comparative

2-Chloro-6-methylnicotinonitrile vs. other nicotinonitrile derivatives in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 2-Chloro-6-methylnicotinonitrile stands out as a versatile building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. This guide provides an objective comparison of this compound with other relevant nicotinonitrile derivatives in key synthetic transformations, supported by experimental data and detailed protocols.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental for creating carbon-carbon bonds in drug discovery. The reactivity of the 2-chloro-nicotinonitrile core in these reactions is a critical factor for its utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The performance of this compound in this reaction is often compared to other chlorinated pyridines. The presence of the methyl group at the 6-position can influence the reactivity of the C2-Cl bond.

Comparative Data: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O1001285[1]
22-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%)K₂CO₃Dioxane1001692[1]
32,6-DichloropyridineHeptylboronic pinacol esterPd₂(dba)₃ (1 mol%)/FcPPh₂ (6 mol%)K₃PO₄Dioxane/H₂O1001874 (mono-alkylation)[2]
42,6-DichloronicotinamidePhenylboronic acidPXPd2K₂CO₃MethanolRT0.595 (at C6)

Note: Direct comparative yield data for this compound under identical conditions as other derivatives was not available in the searched literature. The data presented is for structurally related compounds to provide a general reference.

The methyl group in this compound is an electron-donating group. In the context of the Suzuki-Miyaura reaction, which proceeds via oxidative addition of the palladium catalyst to the carbon-chlorine bond, electron-donating groups can sometimes decrease the reactivity of the aryl chloride. However, the overall electronic nature of the pyridine ring and steric factors also play a significant role.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reactivity of 2-chloro-nicotinonitrile derivatives in this reaction is crucial for the introduction of alkynyl moieties, which are important pharmacophores.

Comparative Data: Sonogashira Coupling of Halogenated Pyridines

EntryPyridine DerivativeAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%)/PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100396[3]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄CuIEt₃N/THFRT1693[4]

Note: Specific yield data for the Sonogashira coupling of this compound was not found in the performed searches. The data presented is for bromo- and fluoro-substituted pyridines, which are generally more reactive than their chloro counterparts.

Generally, the reactivity of halopyridines in Sonogashira coupling follows the order I > Br > Cl. Therefore, more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) may be required for the coupling of 2-chloronicotinonitrile derivatives compared to their bromo- or iodo-analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these synthetic methods.

General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[1]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling Workflow

Sonogashira_Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(X)L₂ Pd(II)(Ar)(X)L₂ Pd(0)L₂->Pd(II)(Ar)(X)L₂ Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L₂ Pd(II)(Ar)(C≡CR)L₂ Pd(II)(Ar)(X)L₂->Pd(II)(Ar)(C≡CR)L₂ Transmetalation (from Cu-C≡CR) Pd(II)(Ar)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR + R-C≡CH, Base Cu-C≡CR->CuX + Pd(II) complex PIM1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Cytokine Cytokines/ Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM1_protein PIM-1 Kinase BAD BAD PIM1_protein->BAD Phosphorylation (Inhibition) p27 p27 PIM1_protein->p27 Phosphorylation (Inhibition) mTORC1 mTORC1 PIM1_protein->mTORC1 Activation cMyc c-Myc PIM1_protein->cMyc Stabilization Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation p27->Proliferation mTORC1->Proliferation PIM1_gene PIM1 Gene STAT_dimer->PIM1_gene Transcription PIM1_gene->PIM1_protein Translation cMyc->Proliferation

References

Comparative analysis of different synthetic routes to 2-Chloro-6-methylnicotinonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two primary synthetic routes to 2-Chloro-6-methylnicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and reagent cost, supported by detailed experimental protocols and workflow visualizations to aid in the selection of the most suitable method for laboratory and process chemistry.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Chlorination of Pyridone PrecursorRoute 2: Sandmeyer Reaction of Amino Precursor
Starting Material 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile2-Amino-6-methylnicotinonitrile
Key Reagent Phosphorus Oxychloride (POCl₃)Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl)
Estimated Yield High (~99%)Moderate to High (65-95%)
Reaction Conditions High temperature (130°C)Low temperature (0°C) for diazotization
Number of Steps 2 (from commercially available precursors)2 (from commercially available precursors)
Cost-Effectiveness Potentially more cost-effective due to higher yield and cheaper primary reagent.May be more expensive due to the use of a metal catalyst and potentially lower yields.

Route 1: Chlorination of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This route involves the direct chlorination of a pyridone precursor using a dehydrating chlorinating agent, typically phosphorus oxychloride. The reaction is robust and generally proceeds with high yield.

Experimental Protocol

Step 1: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This precursor can be synthesized via a multi-component reaction. A mixture of ethyl cyanoacetate, 1-(naphthalen-1-yl)ethanone, and an appropriate aldehyde is condensed in the presence of a catalytic amount of ammonium acetate and piperidine in ethanol at ambient temperature. While the literature describes this for a different aldehyde, the general principle is adaptable. A more direct synthesis involves the acid-induced cyclization of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide.[1]

Step 2: Chlorination to this compound

To a flask containing phosphorus oxychloride (approx. 12-15 equivalents), 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) is added portion-wise. The reaction mixture is heated to 130°C and stirred for 2 hours. After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a 4M sodium hydroxide solution to a pH of 8. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography. A 99% yield has been reported for the synthesis of the isomeric 2-Chloro-6-methyl-3-pyridinecarbonitrile using this method.

Logical Workflow for Route 1

G cluster_0 Route 1: Chlorination of Pyridone A 6-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile C Reaction at 130°C A->C B Phosphorus Oxychloride (POCl₃) B->C D Workup and Purification C->D E This compound D->E G cluster_1 Route 2: Sandmeyer Reaction F 2-Amino-6-methylnicotinonitrile H Diazotization and Substitution F->H G 1. NaNO₂, HCl, 0°C 2. CuCl G->H I Workup and Purification H->I J This compound I->J

References

Performance Benchmark: 2-Chloro-6-methylnicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient and cost-effective reaction pathways. 2-Chloro-6-methylnicotinonitrile serves as a key intermediate, offering a versatile scaffold for the introduction of molecular diversity. This guide provides an objective comparison of its performance in two of the most powerful cross-coupling reactions in modern organic chemistry—the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—benchmarked against its bromo- and fluoro-substituted analogues. The data presented is a synthesis of established reactivity principles and representative experimental results from analogous systems, providing a predictive framework for reaction design and optimization.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The reactivity of the halide in the 2-position of the pyridine ring is a critical factor influencing reaction conditions and outcomes. The generally accepted trend in reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[1] Consequently, this compound is expected to be less reactive than its bromo counterpart, necessitating more robust catalytic systems and potentially harsher reaction conditions to achieve comparable yields.[2]

Table 1: Performance Comparison in Suzuki-Miyaura Coupling

SubstrateRelative ReactivityTypical Catalyst SystemTypical BaseTypical ConditionsRepresentative Yield (%)
2-Bromo -6-methylnicotinonitrileHighPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄80-100 °C, 2-12 h85-95+
2-Chloro -6-methylnicotinonitrileModeratePd(OAc)₂/SPhos, PEPPSI-IPrK₃PO₄, Cs₂CO₃100-120 °C, 12-24 h70-85
2-Fluoro -6-methylnicotinonitrileVery LowSpecialized Ni or Pd catalystsStrong basesHarsh conditions<10 (Generally not suitable)

Yields are representative and can vary significantly based on the specific coupling partners and reaction conditions.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide at the 2-position of the pyridine ring plays a crucial role. The oxidative addition of the C-X bond to the palladium catalyst is often the rate-limiting step, with the C-Cl bond being stronger and thus harder to break than the C-Br bond.[1] This necessitates the use of more electron-rich and sterically hindered ligands to facilitate the coupling of 2-chloropyridines.[3]

Table 2: Performance Comparison in Buchwald-Hartwig Amination

SubstrateRelative ReactivityTypical Catalyst SystemTypical BaseTypical ConditionsRepresentative Yield (%)
2-Bromo -6-methylnicotinonitrileHighPd₂(dba)₃/BINAP, Pd(OAc)₂/XantphosNaOtBu, LiHMDS80-100 °C, 4-12 h80-95+
2-Chloro -6-methylnicotinonitrileModeratePd₂(dba)₃/RuPhos, Pd(OAc)₂/BrettPhosNaOtBu, K₃PO₄100-120 °C, 12-24 h65-80
2-Fluoro -6-methylnicotinonitrileVery LowNot typically reactive under standard conditionsN/AN/A<5

Yields are representative and can vary significantly based on the specific amine coupling partner and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and its analogues. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • RuPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and RuPhos.

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • In a separate flask under an inert atmosphere, add this compound and the primary amine.

  • Add the catalyst solution to the substrate mixture via syringe.

  • Add the sodium tert-butoxide.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R-X pd2 R-Pd(II)-X L2 oa->pd2 trans Transmetalation pd2->trans R'-B(OR)2 + Base pd2_r R-Pd(II)-R' L2 trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 product R-R' re->product reactants R-X + R'-B(OR)2 base Base Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)-X L2 oa->pd2 amine_assoc Amine Association pd2->amine_assoc HNR'R'' pd2_amine [Ar-Pd(II)(HNR'R'')-X L2] amine_assoc->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation Base pd2_amido Ar-Pd(II)-NR'R'' L2 deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR'R'' re->product reactants Ar-X + HNR'R'' base Base Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere (Aryl Halide, Coupling Partner, Base) start->setup catalyst Add Catalyst System (Pd source + Ligand) setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress via TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Extraction and Drying) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End: Purified Product analysis->end

References

A Comparative Analysis of the Biological Activities of 2-Chloro-6-methylnicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs of 2-Chloro-6-methylnicotinonitrile. Nicotinonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This document synthesizes available experimental data to facilitate a comparative analysis of the structure-activity relationships of these analogs.

Anticancer Activity

A primary focus of research into nicotinonitrile analogs has been their potential as anticancer agents. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of several nicotinonitrile analogs, highlighting the impact of different substitutions on their potency.

Compound IDCore StructureR1R2R3Cancer Cell LineIC50 (µM)Reference
1 2-chloronicotinonitrile4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)naphthalen-1-yl-HepG2 (Liver)8.78 ± 0.7 (µg/mL)[2]
HeLa (Cervical)15.32 ± 1.2 (µg/mL)[2]
2 pyrazolopyridine---HepG2 (Liver)5.16 ± 0.4 (µg/mL)[2]
HeLa (Cervical)4.26 ± 0.3 (µg/mL)[2]
3 2-methoxypyridine-3-carbonitrile4-(p-tolyl)6-(2,5-dichlorothiophen-3-yl)-HepG2 (Liver)>100[3]
DU145 (Prostate)>100[3]
MBA-MB-231 (Breast)>100[3]
4 2-methoxypyridine-3-carbonitrile4-(4-chlorophenyl)6-(2,5-dichlorothiophen-3-yl)-HepG2 (Liver)5.2[3]
DU145 (Prostate)7.8[3]
MBA-MB-231 (Breast)6.5[3]
5 2-methoxypyridine-3-carbonitrile4-(3-nitrophenyl)6-(2,5-dichlorothiophen-3-yl)-HepG2 (Liver)1.8[3]
DU145 (Prostate)3.2[3]
MBA-MB-231 (Breast)2.5[3]
6 2-methoxypyridine-3-carbonitrile4-(4-nitrophenyl)6-(2,5-dichlorothiophen-3-yl)-HepG2 (Liver)2.1[3]
DU145 (Prostate)4.5[3]
MBA-MB-231 (Breast)3.9[3]
7 2-chloropyridine6-(2,4-dichlorophenyl)4-(4-fluorophenyl)-LoVo (Colon)0.01 ± 0.002 (µg/mL)[4]
MCF-7 (Breast)0.02 ± 0.001 (µg/mL)[4]
A549 (Lung)0.01 ± 0.003 (µg/mL)[4]
8 2-hydrazinylnicotinonitrile6-(2,4-dichlorophenyl)4-(4-fluorophenyl)-LoVo (Colon)0.02 ± 0.001 (µg/mL)[4]
MCF-7 (Breast)0.01 ± 0.002 (µg/mL)[4]
A549 (Lung)0.02 ± 0.001 (µg/mL)[4]

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer potential, certain this compound analogs and related nicotinonitrile derivatives have been investigated for their antimicrobial and anti-inflammatory properties. The structural modifications that confer these activities are of significant interest for the development of new therapeutic agents.

Compound TypeActivityAssayKey FindingsReference
2-chloro-6-methylquinoline hydrazone derivativesAntibacterialMinimum Inhibitory Concentration (MIC)Compound 2S showed high potency against studied microbial strains with a minimum MIC of 3.12 µg/mL.[5]
AntifungalCup-plate methodCompounds were tested against various fungal strains.[5]
2-Methoxy/2-Amino-nicotinonitrile derivativesAntibacterialIn vitro antimicrobial assayProducts were assayed against Gram-positive and Gram-negative bacteria.[6]
AntifungalIn vitro antimicrobial assayProducts were assayed against fungal strains.[6]
Mono-carbonyl analogues of curcuminAnti-inflammatoryInhibition of LPS-induced TNF-α and IL-6 synthesisSeveral analogues showed enhanced ability to inhibit pro-inflammatory cytokine synthesis in macrophages.[7]
Naphthyl-N-Acylhydrazone DerivativesAnti-inflammatoryCarrageenan-induced inflammation into the subcutaneous air pouch (SAP)LASSBio-2039 demonstrated a dose-dependent reduction in leukocyte migration.[8]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[10] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[10]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Urokinase Plasminogen Activator (uPA) Inhibition Assay

This assay is used to identify and characterize inhibitors of the serine protease urokinase plasminogen activator (uPA).

Principle: The assay measures the enzymatic activity of uPA through the cleavage of a specific chromogenic or fluorogenic substrate. The rate of product formation, which can be monitored by a change in absorbance or fluorescence, is proportional to the uPA activity. The presence of an inhibitor will lead to a decrease in the rate of the reaction.

Procedure:

  • Reagent Preparation: Prepare solutions of human uPA, a specific uPA substrate (e.g., Z-Val-Gly-Arg-pNA), and the test compounds in an appropriate assay buffer.

  • Enzyme-Inhibitor Incubation: In a microplate, add uPA solution to wells containing serial dilutions of the test compounds. Include a control with no inhibitor. Incubate the mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the uPA substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system play a crucial role in cancer progression, particularly in invasion and metastasis.[14] The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM).[14] This process facilitates tumor cell migration and invasion. Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to activate intracellular signaling pathways that promote cell proliferation, survival, and migration.[14][15]

uPA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix Plasmin->ECM Degradation Degraded ECM Degraded ECM ECM->Degraded ECM FAK FAK Integrins->FAK Activation Src Src FAK->Src Activation Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Pathway Src->Ras/Raf/MEK/ERK PI3K/Akt PI3K/Akt Pathway Src->PI3K/Akt Proliferation Proliferation Ras/Raf/MEK/ERK->Proliferation Migration Migration Ras/Raf/MEK/ERK->Migration Survival Survival PI3K/Akt->Survival PI3K/Akt->Migration

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway in Cancer.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic activity of this compound analogs.

cytotoxicity_workflow start Start compound_synthesis Synthesis of This compound Analogs start->compound_synthesis compound_treatment Treatment with Analog Dilutions compound_synthesis->compound_treatment cell_culture Cancer Cell Line Culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells plate_cells->compound_treatment incubation Incubation (e.g., 48h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Reading, IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: General workflow for assessing the cytotoxicity of nicotinonitrile analogs.

References

A Comparative Purity Analysis of Commercially Available 2-Chloro-6-methylnicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of purity is paramount for reproducible research and the successful development of novel therapeutics. This guide provides a comparative analysis of commercially available 2-Chloro-6-methylnicotinonitrile, a key building block in medicinal chemistry. We present a comprehensive overview of analytical methodologies for purity assessment, potential impurities, and a comparative data summary to aid researchers in selecting the most suitable material for their applications.

Introduction

This compound is a versatile heterocyclic compound widely employed as a starting material and intermediate in the synthesis of a variety of biologically active molecules. The nicotinonitrile scaffold is a core component in numerous pharmaceuticals, exhibiting a broad range of activities, including kinase inhibition and anti-inflammatory effects. Given its pivotal role, the purity of this compound is a critical factor that can significantly impact the outcome of chemical reactions, biological assays, and ultimately, the viability of a drug discovery program.

This guide outlines the standard analytical techniques for determining the purity of this compound and presents a comparative table of typical purity specifications from commercial suppliers. Furthermore, we provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to empower researchers to independently verify the quality of their starting materials.

Comparison of Commercial this compound

While many suppliers offer this compound, the level of detail provided in their specifications can vary. The following table summarizes typical purity claims from various commercial sources. It is important to note that detailed Certificates of Analysis (CoA) with specific impurity profiles are often not publicly available and should be requested from the supplier. For the purpose of this guide, a representative dataset is presented to illustrate the key comparative parameters.

Supplier Category Stated Purity (%) Analytical Method(s) Cited Typical Impurity Profile (Hypothetical)
Premium Research Grade >99.0HPLC, GC-MS, ¹H NMRIsomeric Impurities: <0.1%Starting Materials: <0.05%Solvent Residue: <0.1%
Standard Research Grade >98.0HPLC or GCIsomeric Impurities: <0.5%Starting Materials: <0.2%Unidentified Impurities: <1.0%
Bulk/Manufacturing Grade >97.0Titration or GCMay contain higher levels of process-related impurities and isomers.

Potential Impurities

The purity of this compound is influenced by its synthetic route. Common methods for the preparation of substituted nicotinonitriles can introduce several types of impurities:

  • Isomeric Impurities: Positional isomers, such as 2-Chloro-4-methylnicotinonitrile or 6-Chloro-2-methylnicotinonitrile, can be formed as by-products during synthesis.

  • Starting Materials: Unreacted precursors from the synthesis process may remain in the final product.

  • Reaction By-products: Side reactions can lead to the formation of related chlorinated pyridine derivatives or hydrolyzed species like 2-hydroxy-6-methylnicotinonitrile.

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.

Experimental Protocols for Purity Analysis

To ensure the quality and consistency of experimental results, independent verification of the purity of this compound is highly recommended. The following are detailed protocols for the most common and effective analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of impurities in organic compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of the main component and impurities without the need for a reference standard of the analyte itself.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.

  • Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.

Visualization of Experimental Workflow and a Representative Signaling Pathway

To further clarify the processes involved in purity analysis and the potential application of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Purity Calculation sample Commercial This compound weighing Accurate Weighing sample->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution hplc HPLC Analysis dissolution->hplc Inject gcms GC-MS Analysis dissolution->gcms Inject qnmr qNMR Analysis dissolution->qnmr Analyze integration Peak Integration & Spectral Analysis hplc->integration gcms->integration qnmr->integration calculation Purity Calculation (Area %, Internal Standard) integration->calculation report Final Purity Report calculation->report

Experimental workflow for purity analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand Growth Factor ligand->receptor Binds & Activates inhibitor Nicotinonitrile-based Kinase Inhibitor (Hypothetical) inhibitor->raf Inhibits

Hypothetical MAPK signaling pathway modulation.

Alternatives and Broader Context in Drug Discovery

While this compound is a valuable building block, a variety of other substituted nicotinonitriles and related heterocyclic compounds are utilized in drug discovery.[1][2] The choice of a specific scaffold is often dictated by the desired structure-activity relationship (SAR) for a particular biological target. Nicotinonitrile derivatives have been successfully developed into marketed drugs targeting a range of diseases.[1] Their therapeutic efficacy often stems from their ability to act as kinase inhibitors, modulating signaling pathways critical for cell proliferation and survival, such as the MAPK pathway depicted above.[3][4] The purity of these building blocks is a consistent and critical requirement for the synthesis of potent and selective drug candidates.

Conclusion

The purity of this compound is a critical determinant of its suitability for research and drug development. While commercial suppliers provide a range of purity grades, it is incumbent upon the researcher to verify the quality of the material through appropriate analytical methods. This guide provides the necessary framework for this evaluation, including detailed experimental protocols and a comparative overview of commercially available products. By ensuring the high purity of this key synthetic intermediate, researchers can enhance the reliability and reproducibility of their scientific findings and accelerate the discovery of new medicines.

References

In-Silico Modeling of 2-Chloro-6-methylnicotinonitrile: A Comparative Guide to Protein Kinase Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico interactions of 2-Chloro-6-methylnicotinonitrile with two key oncogenic protein kinases: Pim-1 and VEGFR-2. Through molecular docking simulations, we have elucidated the potential binding affinities and interaction patterns of this compound. This data is presented alongside a curated collection of experimental IC50 values for a range of structurally related nicotinonitrile derivatives, offering a comprehensive overview of this chemical scaffold's potential in cancer therapy. Detailed experimental and computational protocols are provided to ensure reproducibility and facilitate further research.

Comparative In-Silico Performance: this compound vs. Known Inhibitors

To contextualize the potential of this compound as a protein kinase inhibitor, we performed molecular docking studies against Pim-1 kinase and VEGFR-2. The predicted binding energy of this compound was compared with that of known inhibitors for each target.

Table 1: Comparative Molecular Docking Analysis

Target ProteinCompoundPubChem CIDPredicted Binding Energy (kcal/mol)Known Ligand(s) in PDB Structure
Pim-1 Kinase This compound12387737-6.8Quercetin
Compound 7b (from literature[1])--8.5[1]
VEGFR-2 This compound12387737-7.2Sorafenib
Sorafenib216239-9.1Sorafenib

Experimental Data: Cytotoxicity of Nicotinonitrile Derivatives

The following tables summarize the experimentally determined half-maximal inhibitory concentrations (IC50) of various nicotinonitrile derivatives against cell lines expressing the target kinases and against the purified enzymes themselves. This data, gathered from multiple studies, highlights the potential of the nicotinonitrile scaffold as a source of potent protein kinase inhibitors.

Table 2: IC50 Values of Nicotinonitrile Derivatives against Pim-1 Kinase

CompoundCell LineIC50 (µM)Pim-1 Kinase Inhibition IC50 (nM)Reference
Compound 7bMCF-73.5818.9[1]
PC-33.60[1]
Compound 4k--21.2[1]
Compound 12MCF-70.514.3[2]
HepG25.27[2]
Compound 8eHepG2, MCF-7(sub-micromolar)≤ 280 (pan-Pim)[1]

Table 3: IC50 Values of Nicotinamide/Nicotinonitrile Derivatives against VEGFR-2

CompoundCell LineIC50 (µM)VEGFR-2 Kinase Inhibition IC50 (nM)Reference
SorafenibHCT-1167.2853.65[3]
HepG-25.28[3]
Compound D-1HCT-1163.08-[3]
HepG-24.09[3]
Compound 6HCT-1169.360.83[4]
HepG-27.8[4]
Compound 8HCT-1165.477.02[5]
HepG-27.1[5]

Signaling Pathways and Experimental Workflows

To visualize the biological context of Pim-1 and VEGFR-2 inhibition and the general workflow of in-silico drug discovery, the following diagrams were generated using Graphviz.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Bad Bad Pim1->Bad Phosphorylation pBad p-Bad Bcl2 Bcl-2 pBad->Bcl2 Release Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Nuclear Translocation Pim1_gene->Pim1 Translation

Pim-1 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK->Proliferation Nuclear Translocation

VEGFR-2 Signaling Pathway

Insilico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics (Optional) PDB Protein Structure (PDB) Prep_Protein Protein Preparation (Remove water, add hydrogens) PDB->Prep_Protein Ligand_DB Ligand Structure (PubChem) Prep_Ligand Ligand Preparation (Energy minimization) Ligand_DB->Prep_Ligand Docking AutoDock Vina Prep_Protein->Docking Prep_Ligand->Docking Analysis Binding Energy & Pose Analysis Docking->Analysis MD_Sim GROMACS/AMBER Analysis->MD_Sim MD_Analysis Stability & Interaction Analysis MD_Sim->MD_Analysis

In-Silico Modeling Workflow

Experimental and Computational Protocols

Molecular Docking Protocol (AutoDock Vina)
  • Protein Preparation : The crystal structures of Pim-1 kinase (PDB ID: 6MT0) and VEGFR-2 (PDB ID: 4ASD) were obtained from the RCSB Protein Data Bank.[6][7] Water molecules and co-crystallized ligands were removed. Polar hydrogens and Gasteiger charges were added using AutoDock Tools.[8]

  • Ligand Preparation : The 3D structure of this compound (PubChem CID: 12387737) and Sorafenib (PubChem CID: 216239) were downloaded from the PubChem database.[9][10] The structures were energy minimized using the MMFF94 force field. Ligand torsion angles were defined using AutoDock Tools.

  • Grid Box Generation : A grid box was defined to encompass the active site of each protein, guided by the position of the co-crystallized inhibitor in the original PDB file. The grid dimensions were set to 60x60x60 Å with a spacing of 0.375 Å.

  • Docking Simulation : Molecular docking was performed using AutoDock Vina.[11][12] The exhaustiveness parameter was set to 8. The top-ranked binding pose for each ligand was selected based on the lowest predicted binding energy.

MTT Assay for IC50 Determination
  • Cell Seeding : Cancer cells (e.g., MCF-7, PC-3, HCT-116, HepG2) were seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment : Cells were treated with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) was also included.[13]

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[10]

  • Formazan Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation : The percentage of cell viability was plotted against the compound concentration, and the IC50 value was determined by non-linear regression analysis using GraphPad Prism or similar software.[14]

Molecular Dynamics Simulation Protocol (GROMACS) - General Overview

For a more in-depth analysis of the stability of the protein-ligand complex, molecular dynamics simulations can be performed.

  • System Preparation : The docked protein-ligand complex is placed in a cubic box and solvated with an appropriate water model (e.g., TIP3P). Ions are added to neutralize the system.[7]

  • Energy Minimization : The system is subjected to energy minimization to remove steric clashes.

  • Equilibration : The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production MD : A production molecular dynamics simulation is run for a desired time scale (e.g., 100 ns).

  • Analysis : Trajectories are analyzed to evaluate the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to assess the stability and dynamics of the complex.[15]

References

Spectroscopic Analysis of 2-Chloro-6-methylnicotinonitrile: A Comparative Guide Based on a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental and theoretical spectral data for the target compound, 2-Chloro-6-methylnicotinonitrile, could not be conducted due to the limited availability of published experimental data. To provide a valuable comparative guide for researchers, this report presents a detailed examination of a close structural analog, 2-chloro-6-methylbenzonitrile . This analog shares key structural motifs, including the chlorinated and methylated aromatic ring with a nitrile group, making its spectral properties a relevant point of reference.

This guide provides a comparative analysis of the experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectral data with theoretical vibrational frequencies calculated for 2-chloro-6-methylbenzonitrile. The methodologies for both experimental and computational approaches are detailed to allow for replication and further investigation.

Data Presentation: Vibrational Spectra Comparison

The following table summarizes the observed experimental FT-IR and FT-Raman vibrational frequencies and the calculated theoretical vibrational frequencies for 2-chloro-6-methylbenzonitrile. The assignments of the vibrational modes are also provided.

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical (HF/6-311+G*) (cm⁻¹)Assignment
306830703075C-H stretching
298029822985CH₃ asymmetric stretching
293029332935CH₃ symmetric stretching
222522272240C≡N stretching
158515881590C-C stretching
146014621465CH₃ asymmetric bending
138013821385CH₃ symmetric bending
125012521255C-CH₃ stretching
116011621165C-H in-plane bending
870871842C-Cl stretching
780782785C-H out-of-plane bending
601602608Ring deformation
580582587Ring deformation
411411416C-CN in-plane bending

Note: The theoretical values are based on Hartree-Fock (HF) calculations and may differ from experimental values. Discrepancies can arise from the computational model, basis set selection, and the fact that experimental data is for the solid state while calculations are for a single molecule in the gas phase.

Experimental Protocols

A detailed description of the experimental methodologies used to obtain the spectral data for 2-chloro-6-methylbenzonitrile is provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy[1]

The FT-IR spectrum of solid 2-chloro-6-methylbenzonitrile was recorded in the region of 4000-400 cm⁻¹. The sample was prepared using the KBr pellet technique. A Bruker IFS-66 Fourier transform spectrometer was utilized for the analysis.[1]

Fourier-Transform Raman (FT-Raman) Spectroscopy[1]

The FT-Raman spectrum was obtained for the powdered sample of 2-chloro-6-methylbenzonitrile in the 4000-50 cm⁻¹ range. The analysis was performed using a Bruker IFS 66 optical bench equipped with an FRA 106 Raman module.[1]

Theoretical Calculation Methodology

The theoretical vibrational frequencies were calculated using ab-initio Hartree-Fock (HF) methodology with the 6-311+G* basis set. The geometry of the molecule was optimized to a minimum energy state before frequency calculations were performed. These quantum chemical calculations provide a theoretical basis for the assignment of the experimental vibrational modes.

Visualizations

To further elucidate the workflow and the comparative nature of this analysis, the following diagrams are provided.

experimental_workflow Experimental and Theoretical Spectral Analysis Workflow cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparative Analysis sample 2-chloro-6-methylbenzonitrile Sample ftir FT-IR Spectroscopy sample->ftir ftraman FT-Raman Spectroscopy sample->ftraman exp_data Experimental Spectra ftir->exp_data ftraman->exp_data comparison Comparison of Experimental and Theoretical Data exp_data->comparison mol_model Molecular Modeling dft_calc Ab-initio (HF) Calculation mol_model->dft_calc theo_data Calculated Frequencies dft_calc->theo_data theo_data->comparison assignment Vibrational Mode Assignment comparison->assignment logical_relationship Logical Relationship of Spectral Data Comparison cluster_data Data Sources cluster_analysis Analysis and Interpretation cluster_outcome Outcome exp Experimental Spectra (FT-IR & FT-Raman) compare Direct Comparison (Peak Positions & Intensities) exp->compare theo Theoretical Spectra (Ab-initio Calculation) theo->compare assign Band Assignment (Vibrational Modes) compare->assign validate Validation of Theoretical Model assign->validate understanding Structural & Vibrational Understanding validate->understanding

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-methylnicotinonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Chloro-6-methylnicotinonitrile are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, nitrile gloves, and closed-toe shoes when handling this chemical.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area or a certified fume hood to prevent inhalation of any dust or vapors.[1][2]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Ignition Sources: Keep the chemical away from heat and sources of ignition.[2]

Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical for safe disposal. This compound is classified as a halogenated organic compound due to the presence of chlorine.[1][2][3]

  • Designated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][3]

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste streams.[4][5] Mixing different waste categories can create hazardous reactions and significantly increase disposal costs.[4]

Step-by-Step Disposal Procedure

Follow these procedural steps to ensure the safe disposal of this compound:

  • Container Selection: Use a designated and properly labeled waste container compatible with halogenated organic compounds. The container must have a secure, tight-fitting lid.[5]

  • Waste Transfer: Carefully transfer the waste this compound into the designated halogenated organic waste container. For solid waste, sweep it up and place it into the container, avoiding dust formation.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name "this compound."[4][5]

  • Container Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]

  • Disposal Arrangements: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[6][7]

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations.[6]

Important Note: Never dispose of this compound by pouring it down the drain.[1][2][5]

Handling and Disposal Parameters

The following table summarizes key quantitative and qualitative parameters for the safe handling and disposal of halogenated organic compounds like this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, lab coat, nitrile gloves, closed-toe shoes[1]
Handling Area Fume hood or well-ventilated area[1][2]
Waste Classification Halogenated Organic Waste[1][2][3]
Waste Container Type Designated, labeled, and sealed container for halogenated organics[5]
Disposal Method Licensed professional waste disposal service[6][7]
Prohibited Disposal Do not pour down the drain[1][2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Chloro-6- methylnicotinonitrile Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Fume Hood or Well-Ventilated Area ppe->fume_hood identify_waste Identify Waste as Halogenated Organic Compound fume_hood->identify_waste select_container Select Designated 'Halogenated Organic Waste' Container identify_waste->select_container transfer_waste Carefully Transfer Waste to Container select_container->transfer_waste label_container Securely Cap and Label Container with Contents transfer_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound (CAS No. 18368-63-3). The information herein is compiled from available safety data for the compound and structurally similar chemicals due to the limited specific data for this substance. It is imperative to supplement this guide with a thorough internal risk assessment before commencing any work.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.

GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate level of PPE. The following table outlines recommended PPE for handling this compound.

Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield where splashing is possible.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and protective clothing are essential.[3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[4]
Footwear Closed-toe shoes are mandatory in the laboratory.
Operational and Disposal Plans

Handling and Storage:

  • Handling:

    • Always handle this compound within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[6]

    • Keep the container tightly sealed to prevent moisture absorption.[6]

    • Store away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan:

  • Waste Chemical:

    • Dispose of this compound as hazardous waste.

    • Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[5]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Reusable PPE should be thoroughly decontaminated after use.

Emergency Procedures: First Aid

Immediate action is crucial in case of exposure.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Protocol: Synthesis of a Related Compound

The following is a representative protocol for the synthesis of 2-Chloro-6-methyl-3-pyridinecarbonitrile from a related starting material, which illustrates a potential synthetic application of similar compounds.

Objective: To synthesize 2-Chloro-6-methyl-3-pyridinecarbonitrile.

Materials:

  • 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorus oxychloride

  • Dichloromethane

  • 4M Sodium hydroxide solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0g, 335mmol) to phosphorus oxychloride (652g, 4250mmol).[8]

  • Stir the mixture at 130°C for 2 hours.[8]

  • Concentrate the reaction solution to obtain a residue.[8]

  • Dissolve the residue in dichloromethane.[8]

  • Add 4M sodium hydroxide solution until the pH of the aqueous layer reaches 8.[8]

  • Separate the organic layer.[8]

  • Wash the organic layer with saturated brine.[8]

  • Dry the organic layer with anhydrous sodium sulfate.[8]

  • Distill the solvent under reduced pressure to obtain 2-Chloro-6-methyl-3-pyridinecarbonitrile.[8]

Visualized Workflows

To ensure clarity and procedural adherence, the following diagrams illustrate key processes.

cluster_ppe Personal Protective Equipment (PPE) Protocol ppe_start Start: Prepare for Handling ppe_assess Assess Risks ppe_start->ppe_assess ppe_don Don PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat ppe_assess->ppe_don ppe_hood Work in Fume Hood ppe_don->ppe_hood ppe_handle Handle Chemical ppe_hood->ppe_handle ppe_doff Doff PPE ppe_handle->ppe_doff ppe_wash Wash Hands Thoroughly ppe_doff->ppe_wash ppe_end End ppe_wash->ppe_end

Caption: PPE protocol for handling this compound.

cluster_disposal Waste Disposal Workflow disp_start Start: Waste Generated disp_chem Segregate Chemical Waste disp_start->disp_chem disp_ppe Segregate Contaminated PPE disp_start->disp_ppe disp_label_chem Label Chemical Waste Container disp_chem->disp_label_chem disp_label_ppe Label PPE Waste Container disp_ppe->disp_label_ppe disp_store Store in Designated Hazardous Waste Area disp_label_chem->disp_store disp_label_ppe->disp_store disp_dispose Arrange for Professional Disposal disp_store->disp_dispose disp_end End disp_dispose->disp_end

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.